molecular formula C4H3N3O4 B018501 5-Nitrouracil CAS No. 611-08-5

5-Nitrouracil

Numéro de catalogue: B018501
Numéro CAS: 611-08-5
Poids moléculaire: 157.08 g/mol
Clé InChI: TUARVSWVPPVUGS-UHFFFAOYSA-N
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Description

5-Nitrouracil (CAS 611-08-5) is a nitro-substituted pyrimidine derivative with significant relevance in multiple research fields. This white to light yellow crystalline powder (melting point >300 °C) is characterized by its high purity (>99.0%) and molecular formula C 4 H 3 N 3 O 4 (Molecular Weight: 157.09 g/mol) . In pharmaceutical and oncological research, this compound serves as a potent inhibitor of the enzyme thymidine phosphorylase (TP) . This activity is crucial for stabilizing the plasma concentration of 5-fluorouracil (5-FU) in pharmacokinetic studies involving the oral pro-drug capecitabine. By blocking the conversion of 5'-deoxy-5-fluorouridine (5'-DFUR) to 5-FU in blood samples post-collection, it enables more accurate measurement of 5-FU exposure, which is vital for therapeutic drug monitoring in cancer patients . In materials science, this compound is recognized as an efficient nonlinear optical (NLO) organic crystal . Crystals of this compound exhibit excellent transparency, a high damage threshold, and significant second-order nonlinear optical properties, which are stabilized by hydrogen bonding within the crystalline structure. These characteristics make it a candidate for applications such as frequency conversion, including efficient blue-light generation from infrared laser sources . The compound can form a monohydrate, and its solid-state dehydration mechanism has been the subject of detailed crystallographic study . Furthermore, this compound is a valuable precursor and intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems like pyrrolo[3,2-d]pyrimidinediones . Its reactivity with hydroxyl radicals, leading to oxidative denitration, has also been explored using pulse radiolysis techniques . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-nitro-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)1-5-4(9)6-3/h1H,(H2,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TUARVSWVPPVUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
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DSSTOX Substance ID

DTXSID2060597
Record name 5-Nitrouracil
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Molecular Weight

157.08 g/mol
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CAS No.

611-08-5
Record name 5-Nitro-2,4(1H,3H)-pyrimidinedione
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Foundational & Exploratory

5-Nitrouracil: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of the core fundamental properties of 5-Nitrouracil. This document summarizes its chemical and biological characteristics, details experimental protocols for its synthesis and purification, and visualizes key processes to facilitate understanding and further research.

This compound is a derivative of uracil (B121893), a fundamental component of ribonucleic acid (RNA). The introduction of a nitro group at the 5-position of the uracil ring significantly alters its electronic properties, making it a subject of interest in medicinal chemistry and drug development.[1] Its potential as an anticancer and antiviral agent stems from its ability to inhibit the synthesis of DNA and RNA, thereby impeding the proliferation of rapidly dividing cells such as cancer cells.[2][3] This guide aims to consolidate the essential information required by researchers working with this compound.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a quick reference for experimental design and analysis.

Chemical and Physical Properties
PropertyValueReference(s)
Chemical Formula C₄H₃N₃O₄[4][5]
Molecular Weight 157.08 g/mol
CAS Number 611-08-5
Appearance Off-white to pale yellow crystalline powder or needles
Melting Point >300 °C (decomposes)
Solubility in Water 3.61 g/L (at 25 °C)
pKa 5.19 ± 0.10 (Predicted)
Spectroscopic Data
Spectroscopy TypeWavenumber (cm⁻¹)/Chemical Shift (ppm)Reference(s)
Infrared (IR) 3142-2811 (O-H/N-H/C-H), 1732 (C=O), 1677, 1624 (NO₂), 1417 (C-H), 1356 (NO₂), 1318 (aromatic R₂NH/R₃N), 1234 (-OH), 975, 832 (aromatic ring bending)
¹H NMR (500 MHz, d₆-DMSO) δ 8.84 (1H, s, 6-CH)
¹³C NMR (125 MHz, d₆-DMSO) δ 155.5 (4-C=O), 149.8 (6-CH), 147.9 (2-C=O), 125.1 (5-CNO₂)

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research purposes.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of uracil. The following protocol is a common method used.

Materials:

  • Uracil

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice water

  • Stirring apparatus

  • Heating mantle

  • Reaction flask

  • Dropping funnel

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • In a reaction flask, carefully add concentrated sulfuric acid.

  • While stirring, slowly add concentrated nitric acid dropwise from a dropping funnel, ensuring the temperature of the mixture does not exceed 50 °C.

  • Once the addition of nitric acid is complete, add uracil portion-wise to the stirred acid mixture, again maintaining the temperature below 50 °C.

  • After the addition of uracil is complete, heat the reaction mixture to 55 °C and maintain this temperature for 3 hours with continuous stirring.

  • Cool the reaction mixture to below room temperature.

  • Quench the reaction by carefully pouring the mixture into ice water. A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of ice-cold water.

  • Dry the product under reduced pressure at 55 °C to yield this compound as a white solid.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Final Product Uracil Uracil Addition 2. Add Uracil (T < 50°C) Uracil->Addition Acids Conc. H₂SO₄ Conc. HNO₃ Mixing 1. Mix Acids (T < 50°C) Acids->Mixing Mixing->Addition Reaction 3. Heat to 55°C (3 hours) Addition->Reaction Quenching 4. Quench in Ice Water Reaction->Quenching Filtration 5. Filter Precipitate Quenching->Filtration Drying 6. Dry under Vacuum (55°C) Filtration->Drying Product This compound Drying->Product Mechanism_of_Action This compound This compound Pyrimidine_Metabolism Pyrimidine Metabolism This compound->Pyrimidine_Metabolism Interferes with Enzyme_Inhibition Enzyme Inhibition (e.g., Thymidine Phosphorylase) This compound->Enzyme_Inhibition Causes Nucleotide_Synthesis Nucleotide Synthesis (dUMP, dTMP, etc.) Pyrimidine_Metabolism->Nucleotide_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis Required for Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Essential for DNA_RNA_Synthesis->Cell_Proliferation Inhibition leads to arrest of Enzyme_Inhibition->Nucleotide_Synthesis Inhibits

References

5-Nitrouracil: A Technical Guide to its Discovery, Synthesis, and Historical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrouracil, a pyrimidine (B1678525) derivative, has held a significant, albeit often understated, role in the landscape of medicinal chemistry and drug development. Since its first practical synthesis in the early 20th century, it has served as a crucial synthetic intermediate and a subject of investigation for its own biological activities. This technical whitepaper provides a comprehensive overview of this compound, detailing its discovery, historical importance, and key experimental protocols. It explores its synthesis, mechanism of action, and its role as a precursor in the development of various therapeutic agents. While quantitative data on its direct biological activity remains elusive in publicly accessible literature, its historical and ongoing significance in synthetic and medicinal chemistry is well-documented.

Introduction

This compound is a nitro-derivative of the pyrimidine nucleobase, uracil (B121893).[1][2] Its chemical structure, featuring an electron-withdrawing nitro group at the fifth position of the uracil ring, imparts unique reactivity that has been exploited in organic synthesis. Historically, its primary significance has been as a key intermediate in the synthesis of 5-aminouracil (B160950) and other substituted pyrimidines, which are precursors to a wide range of biologically active molecules, including potential anticancer and antiviral agents.[3][4] This document aims to provide a detailed technical guide for researchers, covering the historical context of its discovery, established experimental protocols for its synthesis, and an exploration of its known and potential biological significance.

Discovery and Historical Significance

The first practical synthesis of this compound is credited to Marston Taylor Bogert and David Davidson, as detailed in their 1933 publication in the Journal of the American Chemical Society.[5] Their work provided a straightforward and efficient method for the nitration of uracil, making this compound more accessible for chemical investigation. This development was significant as it opened the door for the synthesis of a variety of 5-substituted uracil derivatives.

The primary historical and ongoing significance of this compound lies in its role as a precursor to 5-aminouracil. The reduction of the nitro group to an amine is a fundamental transformation that allows for a wide range of subsequent chemical modifications at the 5-position of the uracil ring. This has been instrumental in the development of various heterocyclic compounds with therapeutic potential.

Physicochemical Properties

PropertyValueReference
Chemical Formula C4H3N3O4
Molecular Weight 157.08 g/mol
Appearance Off-white to pale yellow crystalline powder
CAS Number 611-08-5
Melting Point >300 °C
Solubility Sparingly soluble in water

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the method described by Bogert and Davidson (1933).

Materials:

  • Uracil

  • Concentrated Nitric Acid (d=1.42)

  • Concentrated Sulfuric Acid (d=1.84)

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath and slowly add 10 g of uracil with stirring.

  • Once the uracil is suspended, begin the dropwise addition of a mixture of 10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • The white precipitate of this compound is collected by filtration, washed with cold water until the washings are neutral to litmus, and then dried in a desiccator over calcium chloride.

Expected Yield: Approximately 85-90%.

Characterization: The product can be characterized by its melting point (>300 °C) and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of 5-Aminouracil from this compound

This protocol describes the reduction of this compound to 5-Aminouracil.

Materials:

Procedure:

  • Suspend 10 g of this compound in 200 mL of water in a flask.

  • Add concentrated ammonium hydroxide solution dropwise until the this compound dissolves.

  • Gently heat the solution to 50-60 °C.

  • Slowly add a solution of 40 g of sodium dithionite in 100 mL of water. The color of the solution will change from yellow to colorless.

  • After the addition is complete, heat the solution to boiling for 15 minutes.

  • Cool the solution in an ice bath. The white precipitate of 5-aminouracil will form.

  • Collect the product by filtration, wash with cold water, and dry.

Biological Activity and Mechanism of Action

While this compound is primarily recognized as a synthetic intermediate, its own biological activities have been a subject of interest. It is hypothesized to function as an antimetabolite, interfering with nucleic acid synthesis.

Anticancer and Antiviral Potential

Derivatives of this compound have shown promise as both anticancer and antiviral agents. The rationale behind this is that the uracil scaffold can be recognized by enzymes involved in nucleotide metabolism, and the 5-substituent can then inhibit these enzymes or lead to the incorporation of fraudulent nucleotides into DNA or RNA, ultimately disrupting cellular replication.

However, a thorough review of the publicly available scientific literature did not yield specific quantitative data, such as IC50 values, for the direct anticancer or antiviral activity of this compound itself. The available data primarily focuses on its more famous derivative, 5-Fluorouracil (5-FU), or other modified uracils. This represents a significant knowledge gap and an area for future research.

Proposed Mechanism of Action: Inhibition of Nucleic Acid Synthesis

The proposed mechanism of action for this compound and its derivatives is the inhibition of DNA and RNA synthesis. As a uracil analog, it is plausible that this compound, or its metabolites, could interfere with the pyrimidine biosynthesis pathway.

The de novo pyrimidine synthesis pathway is a critical process for cell proliferation, providing the necessary building blocks for DNA and RNA. Key enzymes in this pathway, such as thymidylate synthase, are common targets for chemotherapy. While it is speculated that this compound might inhibit such enzymes, direct evidence and specific enzyme inhibition data for this compound are not well-documented in the available literature.

Below is a simplified representation of the potential interference of a uracil analog in the pyrimidine synthesis pathway.

Pyrimidine_Synthesis_Inhibition cluster_pathway De Novo Pyrimidine Synthesis Uracil_Analog This compound (Uracil Analog) Thymidylate_Synthase Thymidylate Synthase Uracil_Analog->Thymidylate_Synthase Potential Inhibition dUMP dUMP dUMP->Thymidylate_Synthase dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Thymidylate_Synthase->dTMP

Caption: Potential inhibition of thymidylate synthase by this compound.

Signaling Pathways

The specific effects of this compound on major signaling pathways such as MAPK or NF-κB have not been extensively studied. Research in this area has largely focused on 5-Fluorouracil, which has been shown to modulate these pathways. Given the structural similarity, it is conceivable that this compound could have some impact, but this remains speculative without direct experimental evidence.

The workflow for investigating the potential impact of this compound on a generic signaling pathway is outlined below.

Signaling_Pathway_Investigation Cell_Culture Cancer Cell Line Culture Treatment Treatment with this compound Cell_Culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction Western_Blot Western Blot Analysis (e.g., for p-ERK, p-JNK, IκBα) Protein_Extraction->Western_Blot Data_Analysis Data Analysis and Pathway Mapping Western_Blot->Data_Analysis

Caption: Experimental workflow for studying signaling pathway modulation.

Conclusion and Future Directions

This compound holds a firm place in the history of medicinal chemistry as a foundational building block for the synthesis of a multitude of pyrimidine derivatives. Its discovery and the development of its synthesis paved the way for extensive research into 5-substituted uracils as therapeutic agents. While its own biological activity profile, particularly quantitative data on its anticancer and antiviral efficacy, is not well-defined in the existing literature, its importance as a synthetic intermediate is undeniable.

Future research should focus on elucidating the specific molecular targets of this compound and quantifying its biological activity against a range of cancer cell lines and viruses. Such studies would clarify whether this compound has potential as a standalone therapeutic agent or if its role will remain primarily as a versatile scaffold for the development of novel drugs. A deeper understanding of its mechanism of action and its effects on cellular signaling pathways could also unveil new therapeutic strategies.

References

synthesis of 5-Nitrouracil reaction conditions and yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 5-nitrouracil, a key intermediate in the synthesis of various biologically active compounds. This document details reaction conditions, reported yields, and step-by-step experimental protocols for the synthesis of this important heterocyclic compound.

Core Synthesis Pathways

The most prevalent method for the synthesis of this compound involves the direct nitration of uracil (B121893). Variations of this method exist, primarily differing in the nitrating agents and reaction conditions employed. Below are the key methodologies with their respective advantages and reported outcomes.

Data Summary

The following table summarizes the quantitative data for the prominent methods of this compound synthesis, allowing for easy comparison of reaction conditions and yields.

MethodStarting MaterialReagentsSolvent(s)TemperatureReaction TimeYield (%)Reference
Direct NitrationUracil70% Nitric acid, 98% Sulfuric acidNone (reagents act as solvent)Kept below 50°C, then heated to 55°C3 hours92%[1]
Nitration of Uracil Synthesis MixtureUracil reaction mixtureNitric acid (1.5 specific gravity)Water105-110°C, then steam bath1 hour47-51%[2]
Nitration of a Derivative1,3-DimethyluracilCopper(II) nitrate (B79036) trihydrate, Acetic anhydrideAcetic anhydrideAmbient temperature48 hours90%[3]

Experimental Protocols

Detailed methodologies for the key synthesis experiments are provided below. These protocols are based on published literature and offer a step-by-step guide for laboratory replication.

Method 1: Direct Nitration of Uracil with Nitric and Sulfuric Acids

This procedure is a high-yield method for the synthesis of this compound starting from uracil.[1]

Materials:

  • Pyrimidine-2,4(1H,3H)-dione (Uracil)

  • 70% Nitric acid

  • 98% Concentrated Sulfuric acid

  • Ice water

Procedure:

  • In a reaction vessel, carefully add 5.34 mL of 70% nitric acid drop-wise to 19.7 mL of 98% concentrated sulfuric acid. Ensure the temperature of the mixture does not exceed 50°C during the addition.

  • To the stirred acid mixture, add 7.204 g of uracil in batches, maintaining the reaction temperature below 50°C.

  • Once the addition of uracil is complete, heat the reaction mixture to 55°C and maintain this temperature for 3 hours.

  • After 3 hours, cool the reaction mixture to below room temperature.

  • Quench the reaction by pouring the mixture into 38 mL of ice water. A white precipitate will form.

  • Collect the white precipitate by filtration.

  • Wash the collected solid with a small amount of ice water.

  • Dry the product under reduced pressure at 55°C to obtain this compound as a white solid.

Expected Yield: 92%[1]

Method 2: Nitration of the Uracil Synthesis Reaction Mixture

This method offers a more streamlined approach by nitrating the crude reaction mixture from the synthesis of uracil, thus saving time and resources.

Materials:

  • Hot reaction mixture from uracil synthesis (as per Davidson and Baudisch)

  • Nitric acid (specific gravity 1.5)

  • Ice

Procedure:

  • Begin with the hot reaction mixture obtained after heating the uracil synthesis components for one hour.

  • While mechanically stirring the hot mixture, slowly add 100 cc of nitric acid from a dropping funnel. The temperature of the reaction mixture will rise.

  • Allow the temperature to increase to 105-110°C. It is crucial to maintain this temperature range to prevent the accumulation of nitric acid and a subsequent violent reaction. If necessary, use a water bath to cool the reaction flask.

  • Continue the addition of nitric acid while keeping the internal temperature between 105-110°C.

  • After all the nitric acid has been added, heat the flask on a steam bath for one hour.

  • Cool the reaction flask and then pour the contents into 1500 g of ice.

  • This compound will separate as a solid. Filter the product, wash it with water, and air dry.

Expected Yield: 47-51%

Synthesis Workflow and Reaction Pathway

The following diagrams illustrate the general workflow for the synthesis of this compound and the core chemical transformation.

SynthesisWorkflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation reagent_prep Prepare Nitrating Mixture (H₂SO₄ + HNO₃) reaction Nitration Reaction (Controlled Temperature) reagent_prep->reaction Add to uracil Uracil uracil->reaction Add quench Quench with Ice Water reaction->quench filtration Filtration quench->filtration drying Drying filtration->drying product This compound drying->product

Caption: General experimental workflow for the synthesis of this compound.

ReactionPathway uracil Uracil reagents + HNO₃ / H₂SO₄ uracil->reagents nitrouracil This compound reagents->nitrouracil

Caption: Chemical reaction for the nitration of uracil to this compound.

References

5-Nitrouracil: A Technical Guide to its Putative Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrouracil, a nitro-derivative of the nucleobase uracil (B121893), is a compound of interest in oncological research. While its direct and comprehensive mechanism of action in cancer cells is still under investigation, emerging evidence points towards a multi-faceted role. This technical guide synthesizes the current understanding and proposes a dual-mechanism hypothesis for its anticancer activity: direct inhibition of inducible nitric oxide synthase (iNOS) and indirect activity as a prodrug for the DNA synthesis inhibitor, 5-aminouracil (B160950). This document provides a detailed exploration of these potential pathways, summarizes relevant quantitative data, and outlines experimental protocols for further investigation.

Introduction

This compound is recognized as a key intermediate in the synthesis of various antiviral and anticancer agents.[1] Its structural similarity to uracil suggests a potential role as an antimetabolite. The presence of the nitro group at the C5 position significantly influences its electrochemical properties and potential biological activities, distinguishing it from its well-studied counterpart, 5-Fluorouracil (5-FU). This guide delineates two primary, plausible mechanisms through which this compound may exert its cytotoxic effects on cancer cells.

Proposed Mechanisms of Action

Direct Inhibition of Inducible Nitric Oxide Synthase (iNOS)

A compelling hypothesis for the direct action of this compound involves the modulation of the tumor microenvironment through the inhibition of inducible nitric oxide synthase (iNOS). Elevated levels of nitric oxide (NO) produced by iNOS are associated with tumor progression, angiogenesis, and immunosuppression.[2][3] Therefore, iNOS is a rational target for anticancer therapy.

A study on 5-nitropyrimidine-2,4-dione analogues, the core structure of this compound, has demonstrated their capacity to inhibit both NO production and iNOS activity. This suggests that this compound may directly bind to and inhibit the iNOS enzyme, leading to a reduction in intratumoral NO levels. The consequences of iNOS inhibition in cancer cells are significant and include:

  • Reduced Angiogenesis: Lower NO levels can impair the formation of new blood vessels that supply tumors.

  • Enhanced Immune Response: Inhibition of iNOS can alleviate the immunosuppressive effects of NO, potentially enhancing anti-tumor immunity.[3]

  • Decreased Proliferation and Metastasis: NO can promote cancer cell proliferation and invasion; its reduction can therefore have a cytostatic effect.[2]

The proposed signaling pathway for this mechanism is illustrated below.

iNOS_Inhibition_Pathway cluster_extracellular Tumor Microenvironment cluster_cell Cancer Cell cluster_downstream Pro-Tumorigenic Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NF_kB NF-κB Inflammatory_Stimuli->NF_kB iNOS_Gene iNOS Gene Transcription NF_kB->iNOS_Gene activates iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translates to NO Nitric Oxide (NO) iNOS_Protein->NO L_Arginine L-Arginine L_Arginine->NO catalyzed by Angiogenesis Angiogenesis NO->Angiogenesis Immunosuppression Immunosuppression NO->Immunosuppression Proliferation Proliferation/ Metastasis NO->Proliferation 5_Nitrouracil This compound 5_Nitrouracil->iNOS_Protein inhibits

Proposed iNOS inhibition pathway by this compound.
Indirect Action via Metabolic Conversion to 5-Aminouracil

A second potential mechanism is the role of this compound as a prodrug that is metabolically reduced to 5-aminouracil within the cancer cell. 5-Aminouracil is known to possess anticancer properties, primarily through the inhibition of DNA synthesis, which leads to replication stress and subsequent cell death.

The proposed workflow for this indirect mechanism is as follows:

  • Cellular Uptake: this compound enters the cancer cell.

  • Metabolic Reduction: Intracellular reductases convert the nitro group of this compound to an amino group, forming 5-aminouracil.

  • Inhibition of DNA Synthesis: 5-aminouracil, as a thymine (B56734) antagonist, interferes with the machinery of DNA replication. This can occur through multiple potential downstream effects, such as inhibition of DNA polymerases or other enzymes involved in nucleotide metabolism.

  • Induction of Replication Stress and Apoptosis: The blockage of DNA synthesis leads to an accumulation of DNA damage and replication fork collapse, triggering cellular stress responses that ultimately lead to programmed cell death (apoptosis).

This proposed metabolic activation and subsequent mechanism of action are depicted in the diagram below.

Prodrug_Mechanism 5_NU_uptake This compound Uptake 5_NU_intracellular Intracellular This compound 5_NU_uptake->5_NU_intracellular Reduction Metabolic Reduction (Cellular Reductases) 5_NU_intracellular->Reduction 5_AU 5-Aminouracil (Active Metabolite) Reduction->5_AU DNA_Synth DNA Synthesis 5_AU->DNA_Synth inhibits Replication_Stress Replication Stress DNA_Synth->Replication_Stress leads to Apoptosis Apoptosis Replication_Stress->Apoptosis

Proposed metabolic activation of this compound to 5-Aminouracil.

Quantitative Data

Compound ClassAssayCell LineIC50 (µM)Cytotoxicity (IC50 in µM)
5-nitropyrimidine-2,4-dione analogue (Compound 36)Nitric Oxide Production (LPS-induced)RAW 264.78.6> 80.0
5-nitropyrimidine-2,4-dione analogue (Compound 36)iNOS Activity-6.2Not applicable

Data extracted from a study on 5-nitropyrimidine-2,4-dione analogues.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in-vitro experiments are proposed.

In Vitro Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 1000 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Seed_Cells 1. Seed Cells (96-well plate) Treat_Cells 2. Treat with this compound (Serial Dilutions) Seed_Cells->Treat_Cells Incubate 3. Incubate (48-72 hours) Treat_Cells->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (4 hours) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 8. Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.
iNOS Activity Assay (Griess Assay)

Objective: To measure the effect of this compound on nitric oxide production in cancer cells.

Method: Griess assay for nitrite (B80452) quantification.

Protocol:

  • Cell Seeding and Treatment: Seed macrophage-like cells (e.g., RAW 264.7) or cancer cells known to express iNOS in a 24-well plate. Pre-treat with various concentrations of this compound for 1-2 hours.

  • iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

  • Incubation: Incubate for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate in the dark at room temperature for 15-30 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Griess_Assay_Workflow Seed_Cells 1. Seed Cells (e.g., RAW 264.7) Pretreat 2. Pre-treat with This compound Seed_Cells->Pretreat Induce_iNOS 3. Induce iNOS (LPS/IFN-γ) Pretreat->Induce_iNOS Incubate 4. Incubate (24-48 hours) Induce_iNOS->Incubate Collect_Supernatant 5. Collect Supernatant Incubate->Collect_Supernatant Griess_Reaction 6. Add Griess Reagent Collect_Supernatant->Griess_Reaction Read_Absorbance 7. Read Absorbance (540 nm) Griess_Reaction->Read_Absorbance Quantify_Nitrite 8. Quantify Nitrite Read_Absorbance->Quantify_Nitrite

Workflow for the Griess assay.
DNA Synthesis Inhibition Assay

Objective: To determine if this compound or its potential metabolite, 5-aminouracil, inhibits DNA replication.

Method: BrdU (5-bromo-2'-deoxyuridine) incorporation assay.

Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat with this compound and/or 5-aminouracil at various concentrations for 24-48 hours.

  • BrdU Labeling: Add BrdU to the culture medium and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized DNA.

  • Cell Fixation and DNA Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

  • Antibody Incubation: Add a peroxidase-conjugated anti-BrdU antibody and incubate.

  • Substrate Addition: Add a peroxidase substrate (e.g., TMB) and incubate until a color change is observed.

  • Stop Reaction: Add a stop solution.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: A decrease in absorbance indicates inhibition of DNA synthesis.

BrdU_Assay_Workflow Seed_Treat 1. Seed and Treat Cells with this compound/5-Aminouracil BrdU_Label 2. Add BrdU Labeling Solution Seed_Treat->BrdU_Label Incubate 3. Incubate (2-4 hours) BrdU_Label->Incubate Fix_Denature 4. Fix Cells and Denature DNA Incubate->Fix_Denature Add_Antibody 5. Add Anti-BrdU Antibody Fix_Denature->Add_Antibody Add_Substrate 6. Add Substrate Add_Antibody->Add_Substrate Stop_Reaction 7. Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance 8. Read Absorbance Stop_Reaction->Read_Absorbance Analyze 9. Analyze Data Read_Absorbance->Analyze

Workflow for the BrdU incorporation assay.

Conclusion and Future Directions

The anticancer potential of this compound appears to be rooted in at least two plausible mechanisms: the direct inhibition of iNOS and its role as a prodrug for the DNA synthesis inhibitor 5-aminouracil. The lack of comprehensive studies necessitates further investigation to validate these hypotheses and to fully characterize its pharmacological profile.

Future research should prioritize:

  • Systematic Cytotoxicity Screening: Determining the IC50 values of this compound across a broad panel of cancer cell lines.

  • Metabolite Analysis: Confirming the intracellular conversion of this compound to 5-aminouracil using techniques such as mass spectrometry.

  • Enzymatic Assays: Directly assessing the inhibitory effect of this compound on purified iNOS and DNA polymerases.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in preclinical animal models of cancer.

A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel anticancer therapeutic.

References

Spectroscopic Analysis of 5-Nitrouracil: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the structural elucidation of 5-Nitrouracil. The document details the theoretical underpinnings and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this pharmacologically relevant molecule. Detailed experimental protocols, quantitative data summaries, and a logical workflow for structural determination are presented to aid researchers in their analytical endeavors.

Introduction

This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of a nitro group at the 5-position significantly alters the electronic and structural properties of the parent molecule, leading to a range of biological activities. Accurate structural confirmation is a critical step in the research and development of this compound and its analogues. This guide outlines the application of key spectroscopic methods to achieve unambiguous structural elucidation.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, providing a foundational dataset for its characterization.

Infrared (IR) Spectroscopy

Table 1: Infrared (IR) Spectroscopic Data for this compound [1][2]

Wavenumber (cm⁻¹)IntensityAssignment
3142-2811Medium, BroadO-H / N-H / C-H Stretching
1732StrongC=O Stretching (Carbonyl)
1677 & 1624StrongNO₂ Asymmetric & Symmetric Stretching
1417MediumC-H Bending
1356MediumNO₂ Symmetric Stretching
1318StrongAromatic R₂NH / R₃N Stretching
1234StrongC-O Stretching / O-H Bending
975 & 832WeakAromatic Ring Bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound [1][2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.84Singlet1H6-CH

Table 3: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ, ppm)Assignment
155.54-C=O
149.86-CH
147.92-C=O
125.15-C-NO₂

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Visible (UV-Vis) Spectroscopy

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable UV-transparent solvent, such as methanol (B129727) or water, at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically in the µg/mL range).

  • Use the same solvent as a blank for baseline correction.

Data Acquisition:

  • Turn on the instrument and allow it to warm up for at least 15-20 minutes.

  • Set the wavelength range, typically from 200 to 400 nm for pyrimidine (B1678525) derivatives.

  • Record the absorbance spectrum of the blank solution.

  • Record the absorbance spectra of the this compound solutions of varying concentrations.

  • Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the homogenous mixture to a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Sample Preparation (ATR Method):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal.

  • Place the sample in the spectrometer.

  • Record the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition (¹H NMR):

  • Tune and shim the spectrometer for the sample.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Typical acquisition parameters may include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

Data Acquisition (¹³C NMR):

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

Sample Preparation:

  • For direct infusion, dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the sample to the low µg/mL or ng/mL range.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the ion source.

  • Bombard the sample with a beam of high-energy electrons (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio.

  • A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio. The fragmentation pattern provides valuable information about the molecular structure. A common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂).

Workflow for Structural Elucidation

The systematic analysis of spectroscopic data is crucial for the unambiguous structural elucidation of this compound. The following diagram illustrates a logical workflow.

Structural_Elucidation_Workflow start Unknown Sample (Presumed this compound) ms Mass Spectrometry (MS) start->ms ir FTIR Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr uv UV-Vis Spectroscopy start->uv mol_weight Determine Molecular Weight (M+ peak) ms->mol_weight frag_pattern Analyze Fragmentation Pattern ms->frag_pattern func_groups Identify Functional Groups (C=O, N-H, NO₂) ir->func_groups proton_env Determine Proton Environment (Chemical Shifts, Integration) nmr->proton_env carbon_skeleton Elucidate Carbon Skeleton nmr->carbon_skeleton conjugation Assess Conjugation (λmax) uv->conjugation integrate Integrate All Spectroscopic Data mol_weight->integrate frag_pattern->integrate func_groups->integrate proton_env->integrate carbon_skeleton->integrate conjugation->integrate propose Propose Structure integrate->propose confirm Confirm Structure of this compound propose->confirm

References

5-Nitrouracil: A Versatile Precursor for the Synthesis of Bioactive Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrouracil, a derivative of the pyrimidine (B1678525) base uracil (B121893), serves as a pivotal precursor in the synthesis of a diverse array of nucleoside analogues with significant therapeutic potential. The strategic introduction of a nitro group at the C5 position of the uracil ring provides a versatile chemical handle for subsequent transformations, leading to the generation of compounds with pronounced anticancer and antiviral activities. This technical guide delineates the core methodologies for utilizing this compound in the synthesis of nucleoside analogues, presenting key experimental protocols, quantitative data, and diagrammatic representations of synthetic and biological pathways.

The primary synthetic route involves the initial nitration of uracil to yield this compound. This is followed by a crucial glycosylation step to introduce a sugar moiety, forming the corresponding 5-nitro-nucleoside. Subsequent reduction of the nitro group to an amine furnishes 5-amino-nucleosides, which can be further modified to generate a library of bioactive compounds. The resulting nucleoside analogues often exert their biological effects by mimicking natural nucleosides, thereby interfering with cellular processes such as DNA replication and repair, or by inhibiting key enzymes involved in nucleotide metabolism.[1]

Synthesis of this compound and its Nucleoside Analogues

The journey from uracil to bioactive 5-amino-nucleoside analogues involves a series of well-established chemical transformations.

Nitration of Uracil to this compound

The synthesis of this compound is typically achieved through the direct nitration of uracil using a mixture of nitric acid and sulfuric acid.[2]

Experimental Protocol: Synthesis of this compound [2]

  • A solution of nitric acid (70%, 5.34 mL, 120 mmol) is added dropwise to concentrated sulfuric acid (98%, 19.7 mL, 360 mmol) while maintaining the temperature below 50°C.

  • Uracil (7.204 g, 60 mmol) is then added in portions to the stirred mixed acid solution, ensuring the reaction temperature does not exceed 50°C.

  • The reaction mixture is heated to 55°C and maintained for 3 hours.

  • After cooling to below room temperature, the reaction is quenched by the addition of ice water (38 mL).

  • The resulting white precipitate is collected by filtration, washed with a small amount of ice water, and dried under reduced pressure at 55°C to yield this compound.

CompoundStarting MaterialReagentsYieldReference
This compoundUracilNitric Acid, Sulfuric Acid92%[2]
Glycosylation of this compound to form 5-Nitrouridine Analogues

The introduction of a ribose or deoxyribose sugar moiety to the this compound base is a critical step in the synthesis of nucleoside analogues. The Vorbrüggen glycosylation is a widely employed method for this transformation.[3] This reaction typically involves the silylation of the heterocyclic base to enhance its nucleophilicity, followed by coupling with a protected sugar derivative in the presence of a Lewis acid catalyst.

Experimental Protocol: Vorbrüggen Glycosylation of this compound (General Procedure)

  • Silylation: this compound is suspended in a suitable solvent (e.g., hexamethyldisilazane (B44280) (HMDS) or a mixture of acetonitrile (B52724) and N,O-bis(trimethylsilyl)acetamide (BSA)) and heated to reflux to obtain a clear solution of the silylated this compound. The excess silylating agent and solvent are removed under vacuum.

  • Glycosylation: The silylated this compound is dissolved in an anhydrous solvent (e.g., acetonitrile or dichloroethane). A solution of the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the same solvent is added. A Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄)) is then added dropwise at a controlled temperature (e.g., 0°C or room temperature).

  • The reaction mixture is stirred at room temperature or heated until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched (e.g., with aqueous sodium bicarbonate), and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the protected 5-nitro-nucleoside.

  • Deprotection: The protecting groups on the sugar moiety are removed using standard procedures (e.g., treatment with sodium methoxide (B1231860) in methanol (B129727) for benzoyl groups) to afford the final 5-nitro-nucleoside.

Reduction of 5-Nitrouridine Analogues to 5-Aminouridine Analogues

The final key step is the reduction of the nitro group of the 5-nitro-nucleoside to an amine group, yielding the corresponding 5-amino-nucleoside. This is commonly achieved through catalytic hydrogenation.

Experimental Protocol: Reduction of 5-Nitrouridine to 5-Aminouridine (General Procedure)

  • The 5-nitro-nucleoside is dissolved in a suitable solvent (e.g., methanol or ethanol).

  • A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the 5-amino-nucleoside, which can be further purified by recrystallization or chromatography if necessary.

Synthetic Pathway Overview

Synthesis_Pathway Uracil Uracil Nitration Nitration (HNO3, H2SO4) Uracil->Nitration FiveNitrouracil This compound Nitration->FiveNitrouracil Glycosylation Glycosylation (Vorbrüggen) FiveNitrouracil->Glycosylation FiveNitrouridine 5-Nitrouridine Analogue Glycosylation->FiveNitrouridine Reduction Reduction (H2, Pd/C) FiveNitrouridine->Reduction FiveAminouridine 5-Aminouridine Analogue Reduction->FiveAminouridine Derivatization Further Derivatization FiveAminouridine->Derivatization Bioactive Bioactive Nucleoside Analogues Derivatization->Bioactive

Caption: General synthetic pathway from uracil to bioactive nucleoside analogues.

Quantitative Data on Biological Activity

Nucleoside analogues derived from this compound have demonstrated significant potential as both anticancer and antiviral agents. The following tables summarize some of the reported biological activities.

Table 1: Anticancer Activity of 5-Substituted Uracil Nucleoside Analogues

CompoundCell LineActivity (IC₅₀)Reference
5-FluorouracilVariousVaries
5-Aminouracil derivativePC-3 (Prostate)66.6 ± 3.6 µg/mL
5-Aminouracil derivativeHCT-116 (Colon)60.9 ± 1.8 µg/mL
5-Substituted BenzoxazoleMCF-7 (Breast)17.31 µM
5-Substituted BenzoxazoleA549 (Lung)Varies

Table 2: Antiviral Activity of 5-Substituted Uridine Analogues

CompoundVirusCell LineActivity (EC₅₀)Reference
5-Substituted Uridine AnalogueSARS-CoV-2Vero E6> 10 µM
Umifenovir (Arbidol)HCoV-229EVero E610.0 ± 0.5 µM
Umifenovir (Arbidol)HCoV-OC43Vero E69.0 ± 0.4 µM
Umifenovir (Arbidol)SARS-CoV-2Vero E615.37 ± 3.6 to 28.0 ± 1.0 µM
Amodiaquine AnalogueSARS-CoV-2VeroE6/TMPRSS23.2 µM

Mechanism of Action: DNA Damage Response

Many nucleoside analogues exert their cytotoxic effects by being incorporated into DNA, leading to the activation of DNA damage response (DDR) pathways. The incorporation of a modified nucleoside can cause replication stress, leading to stalled replication forks and the formation of single-strand and double-strand DNA breaks. This damage activates a complex signaling network involving sensor proteins, kinases, and effector proteins that ultimately leads to cell cycle arrest and apoptosis.

DNA_Damage_Response cluster_0 Cellular Processes cluster_1 DNA Damage Response (DDR) Pathway NucleosideAnalogue 5-Aminouracil Nucleoside Analogue Incorporation Incorporation into DNA NucleosideAnalogue->Incorporation DNA_Damage DNA Damage (Replication Stress, DSBs) Incorporation->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases (Transducers) ATM_ATR->Chk1_Chk2 phosphorylates DNARepair DNA Repair ATM_ATR->DNARepair initiates p53 p53 (Effector) Chk1_Chk2->p53 activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA damage response pathway induced by nucleoside analogues.

Conclusion

This compound stands as a cornerstone in the synthetic chemist's toolkit for the development of novel nucleoside analogues. Its facile preparation and the reactivity of the nitro group provide a robust platform for generating a wide range of derivatives. The resulting 5-amino-nucleosides and their subsequent modifications have consistently demonstrated promising anticancer and antiviral activities. A thorough understanding of the synthetic methodologies and the underlying biological mechanisms of action is crucial for the rational design and development of next-generation therapeutic agents derived from this versatile precursor. Further exploration into the structure-activity relationships of these compounds will undoubtedly pave the way for the discovery of more potent and selective drugs.

References

Beyond Oncology: A Technical Guide to the Therapeutic Potential of 5-Nitrouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrouracil, a derivative of the nucleobase uracil (B121893), is well-documented for its role as an intermediate in the synthesis of anti-cancer agents. However, its therapeutic applications extend beyond oncology, with notable potential in the realm of infectious diseases, particularly as a synergistic agent in antiparasitic therapy. This technical guide provides an in-depth exploration of the non-cancer therapeutic applications of this compound, focusing on its role as an inhibitor of UDP-glucuronosyltransferases (UGTs) in parasitic helminths. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the underlying mechanisms and workflows. While research into its direct antiviral and antimicrobial effects has been limited, this guide also touches upon the activity of its derivatives, highlighting the broader potential of the 5-nitropyrimidine (B80762) scaffold.

Antiparasitic Applications: A Synergistic Approach

The most promising non-cancer therapeutic application of this compound lies in its ability to act as a synergist for existing anthelmintic drugs. By inhibiting key detoxification enzymes in parasitic worms, this compound can enhance the efficacy of these drugs and potentially combat drug resistance.

Mechanism of Action: Inhibition of UDP-Glucuronosyltransferases (UGTs)

Parasitic helminths, such as Haemonchus contortus, utilize UDP-glucuronosyltransferases (UGTs) as part of their detoxification pathway to metabolize and excrete xenobiotics, including anthelmintic drugs. This compound has been identified as an inhibitor of these UGT enzymes. By blocking this detoxification pathway, this compound increases the intracellular concentration and residence time of the anthelmintic drug, thereby potentiating its therapeutic effect.

cluster_parasite Parasitic Helminth Cell Anthelmintic Drug Anthelmintic Drug UGT Enzyme UGT Enzyme Anthelmintic Drug->UGT Enzyme Metabolized by Therapeutic Target Therapeutic Target Anthelmintic Drug->Therapeutic Target Acts on Detoxified Drug Detoxified Drug UGT Enzyme->Detoxified Drug Produces This compound This compound This compound->UGT Enzyme Inhibits Parasite Death Parasite Death Therapeutic Target->Parasite Death

Figure 1: Mechanism of this compound Synergism.
Quantitative Data: Synergistic Effect with Naphthalophos

A key study by Kotze et al. (2014) demonstrated the synergistic effect of this compound with the organophosphate anthelmintic, naphthalophos, against the parasitic nematode Haemonchus contortus. The data from this study is summarized below.

Treatment GroupNaphthalophos LC50 (μM)Synergism Ratio
Naphthalophos alone2.6-
Naphthalophos + 0.5 mM this compound1.41.9
Naphthalophos + 1.0 mM this compound0.92.9
Naphthalophos + 2.0 mM this compound0.83.2
Synergism Ratio = LC50 of Naphthalophos alone / LC50 of Naphthalophos with this compound. Data extracted from Kotze et al. (2014)[1].
Experimental Protocol: Haemonchus contortus Larval Motility Assay

This protocol is based on methodologies described for in vitro screening of anthelmintics against H. contortus.[2]

1.3.1. Materials

  • Haemonchus contortus third-stage larvae (L3)

  • Sodium hypochlorite (B82951) solution (0.15% v/v)

  • Sterile physiological saline

  • Luria Bertani (LB) medium supplemented with antibiotics (100 IU/mL penicillin, 100 µg/mL streptomycin, 2.5 µg/mL amphotericin B)

  • This compound stock solution in DMSO

  • Naphthalophos stock solution in DMSO

  • 96-well microtiter plates

  • Automated motility tracking device (e.g., WMicrotracker)

  • Incubator (38°C, 10% CO₂)

1.3.2. Larval Preparation

  • Exsheath L3 larvae by incubation in 0.15% sodium hypochlorite at 38°C for 20 minutes.

  • Wash the exsheathed larvae (xL3s) five times with sterile physiological saline by centrifugation at 500 x g for 5 minutes.

  • Resuspend the xL3s in supplemented LB medium to a concentration of approximately 1000 larvae/mL.

1.3.3. Assay Procedure

  • Dispense 50 µL of the xL3 suspension into each well of a 96-well plate (approximately 50 larvae per well).

  • Prepare serial dilutions of naphthalophos in supplemented LB medium.

  • Prepare solutions of naphthalophos dilutions containing fixed concentrations of this compound (0.5, 1.0, and 2.0 mM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

  • Add 50 µL of the respective drug or control solutions to the wells. Include wells with larvae in medium only (negative control) and larvae with the highest concentration of DMSO used (solvent control).

  • Incubate the plates at 38°C in a humidified incubator with 10% CO₂ for 72 hours.[2]

  • Measure larval motility at 24, 48, and 72 hours using an automated motility tracking device.

1.3.4. Data Analysis

  • Normalize the motility data to the negative control wells.

  • Calculate the percentage inhibition of motility for each drug concentration.

  • Determine the LC50 (lethal concentration 50%) values for naphthalophos alone and in combination with this compound using a suitable statistical software package with dose-response analysis.

  • Calculate the synergism ratio as described in the table above.

cluster_prep Larval Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A H. contortus L3 Larvae B Exsheathment (0.15% NaOCl, 38°C, 20 min) A->B C Wash xL3s (5x with saline) B->C D Resuspend in LB Medium C->D E Dispense xL3s into 96-well plate D->E G Add Drug Solutions to Wells E->G F Prepare Drug Dilutions (Naphthalophos +/- this compound) F->G H Incubate (38°C, 10% CO2, 72h) G->H I Measure Motility (Automated Tracker) H->I J Normalize Data I->J K Calculate % Inhibition J->K L Determine LC50 K->L M Calculate Synergism Ratio L->M

Figure 2: Experimental Workflow for Anthelmintic Synergy Assay.

Antiviral, Antibacterial, and Antifungal Research

Antiviral Potential

While this compound is a key intermediate in the synthesis of various antiviral compounds, there is limited evidence to support its direct and potent antiviral activity. Studies have primarily focused on the antiviral properties of its derivatives. For instance, N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine have shown inhibitory activity against Herpes Simplex Virus type 1 (HSV-1).[3] However, these studies emphasize the importance of the entire molecular scaffold rather than the this compound moiety alone.

At present, no significant direct antiviral activity of this compound against common respiratory or other viruses has been reported in the scientific literature, and therefore, no quantitative data such as IC50 values are available.

Antibacterial and Antifungal Activity

Research into the direct antibacterial and antifungal properties of this compound and its close derivatives has not yielded significant findings. A study on substituted 5,6-dihydro-5-nitrouracils found no significant inhibition of growth against strains of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Trichophyton mentagrophytes.[4]

MicroorganismCompound ClassActivity
Escherichia coli5,6-dihydro-5-nitrouracilsNo significant inhibition
Pseudomonas aeruginosa5,6-dihydro-5-nitrouracilsNo significant inhibition
Staphylococcus aureus5,6-dihydro-5-nitrouracilsNo significant inhibition
Candida albicans5,6-dihydro-5-nitrouracilsNo significant inhibition
Trichophyton mentagrophytes5,6-dihydro-5-nitrouracilsNo significant inhibition

Other Enzymatic Inhibition

Beyond UGTs, derivatives of this compound have been investigated as inhibitors of other key enzymes. Notably, 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate, a derivative of 5-fluorouracil (B62378) which is structurally related to this compound, is a known mechanism-based inhibitor of thymidylate synthase, an important target in cancer chemotherapy. This suggests that the 5-substituted uracil scaffold can be a valuable starting point for designing inhibitors for various enzymes. However, direct inhibition of other enzymes by this compound itself is not well-documented in the literature.

Conclusion and Future Directions

The primary therapeutic potential of this compound beyond cancer appears to be as a synergistic agent in antiparasitic therapy through the inhibition of UDP-glucuronosyltransferases. This application warrants further investigation, including in vivo studies and exploration of its efficacy against a broader range of parasitic helminths and in combination with other classes of anthelmintics. While direct antiviral, antibacterial, and antifungal activities of this compound are not well-supported by current evidence, its role as a versatile scaffold for the synthesis of bioactive derivatives remains a crucial area of research in drug discovery. Future efforts could focus on the rational design of this compound derivatives targeting specific viral or microbial enzymes.

cluster_established Established Application cluster_potential Potential Therapeutic Applications This compound This compound Anticancer Intermediate Anticancer Intermediate This compound->Anticancer Intermediate Serves as Antiparasitic Synergist Antiparasitic Synergist This compound->Antiparasitic Synergist Acts as Antiviral Derivatives Antiviral Derivatives This compound->Antiviral Derivatives Precursor for Enzyme Inhibitor Scaffold Enzyme Inhibitor Scaffold This compound->Enzyme Inhibitor Scaffold Provides

Figure 3: Summary of this compound's Applications.

References

Methodological & Application

5-Nitrouracil: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for investigating the effects of 5-Nitrouracil in cell culture studies. This compound is a derivative of uracil, a fundamental component of nucleic acids, and is of interest for its potential as an anticancer agent.[1] This document outlines detailed methodologies for assessing its cytotoxic and apoptotic effects, as well as its impact on cell cycle progression and protein expression.

Mechanism of Action

This compound is a nitro derivative of uracil, suggesting its potential to interfere with nucleic acid synthesis, a hallmark of cancer cell proliferation.[1] While the precise signaling pathways affected by this compound are not extensively documented in currently available literature, its structural similarity to 5-Fluorouracil (B62378) (5-FU), a widely studied chemotherapeutic agent, suggests potential mechanisms of action. 5-FU is known to inhibit thymidylate synthase and incorporate into DNA and RNA, leading to cell cycle arrest and apoptosis.[2][3] It is hypothesized that this compound may exert its effects through similar pathways, potentially involving the p53 tumor suppressor pathway and the modulation of cell cycle regulatory proteins and apoptosis-related factors.[2] Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

Quantitative Data Summary

Quantitative data on the efficacy of this compound across various cancer cell lines is limited in the public domain. The following table provides a template for summarizing key quantitative metrics from experimental studies. Researchers are encouraged to populate this table with their own experimental data.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
e.g., MCF-7Breast Adenocarcinoma48Data not available
e.g., A549Lung Carcinoma48Data not available
e.g., HCT116Colon Carcinoma48Data not available
e.g., PC-3Prostate Carcinoma48Data not available
e.g., HepG2Hepatocellular Carcinoma48Data not available

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate in the dark for at least 2 hours to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_drug Prepare this compound dilutions add_drug Add drug to cells prepare_drug->add_drug incubate_treatment Incubate for 24-72h add_drug->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilization Add solubilization solution incubate_mtt->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance

Figure 1: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium (B1200493) Iodide (PI) double staining followed by flow cytometry analysis.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for the desired time. Include a vehicle-treated control.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution to maintain membrane integrity.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Apoptosis_Signaling cluster_pathway Hypothetical Apoptosis Pathway Induced by this compound nitrouracil This compound dna_damage DNA Damage nitrouracil->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Hypothetical signaling pathway of this compound-induced apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by flow cytometry using propidium iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice for at least 30 minutes or store at -20°C.

  • Centrifuge the fixed cells and wash them twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Cell_Cycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining & Analysis seed_cells Seed cells in 6-well plates treat_cells Treat with this compound seed_cells->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fix_ethanol Fix in cold 70% ethanol wash_pbs->fix_ethanol wash_pbs2 Wash with PBS (x2) fix_ethanol->wash_pbs2 resuspend_pi Resuspend in PI/RNase solution wash_pbs2->resuspend_pi incubate_stain Incubate in dark resuspend_pi->incubate_stain analyze_flow Analyze by flow cytometry incubate_stain->analyze_flow

Figure 3: Experimental workflow for cell cycle analysis by PI staining.

Western Blot Analysis

This protocol provides a general framework for analyzing changes in protein expression induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cells with this compound as previously described.

  • Lyse the cells in ice-cold lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Table 2: Target Proteins for Western Blot Analysis

Target ProteinFunctionExpected Change with this compound
p53Tumor suppressor, regulates cell cycle and apoptosisUpregulation/Activation
p21Cyclin-dependent kinase inhibitor, mediates G1 arrestUpregulation
Cyclin D1G1/S transition regulatorDownregulation
CDK4Cyclin-dependent kinase, G1 phase progressionDownregulation
BaxPro-apoptotic proteinUpregulation
Bcl-2Anti-apoptotic proteinDownregulation
Cleaved Caspase-3Executioner caspase in apoptosisUpregulation
β-actin/GAPDHLoading controlNo change

References

Application Notes and Protocols for Antiviral Research Against Influenza

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Evaluation of Novel Compounds in Antiviral Research Against Influenza

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The continuous evolution of influenza viruses and the emergence of drug-resistant strains necessitate the discovery and development of novel antiviral agents. While specific research on the anti-influenza activity of 5-Nitrouracil is not extensively documented in publicly available literature, the methodologies for screening and characterizing new antiviral compounds are well-established. These protocols provide a robust framework for evaluating the efficacy and mechanism of action of any test compound, including derivatives of uracil, against various influenza virus strains.

These application notes provide a comprehensive guide to the essential in vitro assays for assessing the antiviral potential of a test compound against influenza viruses. The protocols are designed to be adaptable for various laboratory settings and are based on established methodologies in the field of virology and antiviral drug discovery.

I. Data Presentation: Key Antiviral Parameters

Quantitative data from antiviral and cytotoxicity assays are crucial for determining the potential of a test compound. The following table summarizes the key parameters used to evaluate antiviral efficacy and safety.

ParameterDescriptionExample Compound A (Influenza A/H1N1)Example Compound B (Influenza A/H3N2)
IC₅₀ (µM) 50% Inhibitory Concentration: The concentration of the compound that inhibits viral replication by 50%.5.28.1
CC₅₀ (µM) 50% Cytotoxic Concentration: The concentration of the compound that reduces cell viability by 50%.>100>100
SI (Selectivity Index) CC₅₀ / IC₅₀: A measure of the compound's therapeutic window. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.>19.2>12.3

II. Experimental Protocols

A. Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range at which the test compound is toxic to the host cells used for antiviral assays.

1. Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound stock solution (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Microplate reader

2. Protocol:

  • Seed MDCK cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.

B. Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

1. Materials:

  • Confluent MDCK cell monolayers in 6-well plates

  • Influenza virus stock of a known titer (PFU/mL)

  • Test compound

  • Infection medium (DMEM with 2 µg/mL TPCK-trypsin)

  • Agarose (B213101) overlay (2X DMEM mixed 1:1 with 1.6% agarose) containing the test compound

  • Crystal violet solution (0.1% w/v in 20% ethanol)

  • Formalin (10%)

2. Protocol:

  • Wash the confluent MDCK cell monolayers with PBS.

  • Infect the cells with influenza virus (approximately 100 PFU/well) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Prepare the agarose overlay containing different concentrations of the test compound.

  • Add 2 mL of the agarose overlay to each well and allow it to solidify.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin for 1 hour.

  • Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and count the number of plaques.

  • Calculate the IC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

C. Hemagglutination (HA) Inhibition Assay

This assay determines if the compound interferes with the binding of the virus to red blood cells, a crucial step in viral entry.[1][2]

1. Materials:

  • Influenza virus stock (4 HAU/25 µL)

  • Test compound

  • Chicken or human red blood cells (RBCs) (0.5% suspension in PBS)

  • V-bottom 96-well plates

  • PBS

2. Protocol:

  • Add 50 µL of PBS to all wells of a V-bottom 96-well plate.

  • Add 50 µL of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Add 25 µL of influenza virus (4 HAU) to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Add 50 µL of 0.5% RBC suspension to each well.

  • Gently mix and incubate at room temperature for 30-60 minutes.

  • Read the results. A button of RBCs at the bottom of the well indicates hemagglutination inhibition, while a diffuse lattice of RBCs indicates hemagglutination.

  • The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.

III. Visualizations

A. Influenza Virus Life Cycle and Potential Drug Targets

The following diagram illustrates the key stages of the influenza virus life cycle, which represent potential targets for antiviral drugs.[3][4][5]

Influenza_Life_Cycle cluster_cell Host Cell cluster_virus Influenza Virus cluster_targets Potential Drug Targets Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (M2 Ion Channel) Entry->Uncoating Replication 3. Replication & Transcription (RNA Polymerase) Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Assembly 5. Assembly Translation->Assembly Budding 6. Budding & Release (Neuraminidase) Assembly->Budding Virus Virion Budding->Virus Progeny Virus Virus->Entry Target_Entry HA Inhibitors Target_Entry->Entry Target_Uncoating M2 Blockers Target_Uncoating->Uncoating Target_Replication Polymerase Inhibitors Target_Replication->Replication Target_Release Neuraminidase Inhibitors Target_Release->Budding

Caption: Influenza virus life cycle and potential antiviral targets.

B. Experimental Workflow for Antiviral Compound Screening

The following diagram outlines the general workflow for screening and characterizing potential anti-influenza compounds.

Antiviral_Screening_Workflow cluster_workflow Screening Workflow Start Start: Test Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral_Assay Primary Antiviral Assay (e.g., Plaque Reduction) Start->Antiviral_Assay Data_Analysis Data Analysis (Calculate CC₅₀, IC₅₀, SI) Cytotoxicity->Data_Analysis Antiviral_Assay->Data_Analysis Hit_Selection Hit Compound Selection Data_Analysis->Hit_Selection Mechanism_Study Mechanism of Action Studies (e.g., HA, NA assays) Hit_Selection->Mechanism_Study Active & Non-toxic End Lead Compound Hit_Selection->End Inactive or Toxic Mechanism_Study->End

Caption: General workflow for screening anti-influenza compounds.

C. Signaling Pathway: Influenza Virus RNA Polymerase Action

This diagram illustrates the "cap-snatching" mechanism of the influenza virus RNA-dependent RNA polymerase (RdRp), a key target for antiviral drugs.

Polymerase_Action cluster_polymerase Influenza Virus RNA Polymerase (RdRp) Action Host_mRNA Host Pre-mRNA PB2 PB2 Subunit (Binds 5' cap) Host_mRNA->PB2 1. Binding PA PA Subunit (Endonuclease activity) PB2->PA 2. Cleavage ('Cap-snatching') PB1 PB1 Subunit (RNA synthesis) PA->PB1 3. Priming Viral_mRNA Viral mRNA PB1->Viral_mRNA 4. Transcription

Caption: "Cap-snatching" mechanism of influenza virus polymerase.

References

Application Notes and Protocols for the Evaluation of 5-Nitrouracil as a Thymidine Phosphorylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic assay of Thymidine (B127349) Phosphorylase (TP) inhibition, with a focus on evaluating 5-Nitrouracil as a potential inhibitor. Thymidine phosphorylase is a key enzyme in the pyrimidine (B1678525) salvage pathway and a validated target in cancer therapy due to its role in angiogenesis.

Introduction to Thymidine Phosphorylase

Thymidine phosphorylase (TP, EC 2.4.2.4) catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate.[1] This enzymatic activity is crucial for maintaining the cellular pool of nucleotides. Beyond its metabolic role, TP is also known as platelet-derived endothelial cell growth factor (PD-ECGF), a protein that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Elevated levels of TP have been observed in various solid tumors, correlating with poor prognosis. Consequently, inhibitors of TP are of significant interest as potential anti-cancer agents.

Principle of Thymidine Phosphorylase Inhibition Assay

The inhibitory activity of compounds like this compound against thymidine phosphorylase can be determined by measuring the decrease in the rate of the enzymatic reaction in the presence of the inhibitor. The activity of TP is typically monitored by measuring the formation of thymine from the substrate, thymidine. This can be achieved through spectrophotometric methods, by monitoring the change in absorbance at a specific wavelength, or by chromatographic methods like High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and product.

Quantitative Data for Known Thymidine Phosphorylase Inhibitors

For comparative purposes and as positive controls in the inhibition assay, the following data for known TP inhibitors are provided.

InhibitorIC50 Value (µM)Inhibition Constant (Ki) (µM)Mechanism of Inhibition
Tipiracil0.014 ± 0.00217.0 - 20.0Not specified in the provided context
7-Deazaxanthine41.0 ± 1.63Not specified in the provided contextNot specified in the provided context

Note: The IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source. The inhibitory activity of this compound against thymidine phosphorylase is not well-documented in publicly available literature, and therefore, its IC50 and Ki values need to be determined experimentally.

Experimental Protocols

Two common methods for determining thymidine phosphorylase inhibition are detailed below. It is recommended to perform a preliminary experiment with a wide range of this compound concentrations to determine the appropriate range for IC50 determination.

Protocol 1: Spectrophotometric Assay

This method is based on the difference in molar extinction coefficient between the substrate (thymidine) and the product (thymine) at a specific wavelength.

Materials and Reagents:

  • Recombinant Human Thymidine Phosphorylase (or from other sources like E. coli)

  • Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)

  • Thymidine (Substrate)

  • This compound (Test Inhibitor)

  • Tipiracil or 7-Deazaxanthine (Positive Control Inhibitor)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Microplate reader capable of reading absorbance at 290 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of thymidine in potassium phosphate buffer.

    • Prepare stock solutions of this compound and control inhibitors in DMSO. Further dilute in buffer to desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inactivation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium Phosphate Buffer

      • A series of concentrations of this compound or control inhibitor.

      • Thymidine Phosphorylase solution.

    • Include control wells:

      • No inhibitor (for 100% enzyme activity).

      • No enzyme (for background control).

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the thymidine solution to all wells.

    • Immediately measure the absorbance at 290 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: HPLC-Based Assay

This method provides a more direct measurement of substrate consumption and product formation and is useful when the spectrophotometric assay is not feasible due to compound interference.

Materials and Reagents:

  • Same as for the spectrophotometric assay.

  • Perchloric acid (HClO4) or other suitable quenching agent.

  • HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer).

Procedure:

  • Reaction Setup:

    • Perform the enzymatic reaction in microcentrifuge tubes.

    • Set up reactions as described for the spectrophotometric assay, with varying concentrations of this compound or control inhibitors.

  • Reaction and Quenching:

    • Incubate the reaction mixtures at 37°C for a fixed period (e.g., 30 minutes).

    • Stop the reaction by adding a quenching agent like ice-cold perchloric acid.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched reactions to pellet the precipitated protein.

    • Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Separate thymidine and thymine using an appropriate gradient or isocratic elution method.

    • Detect the compounds by UV absorbance at a suitable wavelength (e.g., 267 nm).

  • Data Analysis:

    • Quantify the amount of thymine produced in each reaction by comparing the peak area to a standard curve.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value as described for the spectrophotometric assay.

Visualizations

Enzymatic Reaction of Thymidine Phosphorylase

G Thymidine Thymidine TP Thymidine Phosphorylase Thymidine->TP Phosphate Phosphate Phosphate->TP Thymine Thymine TP->Thymine Deoxyribose1P 2-deoxy-α-D-ribose 1-phosphate TP->Deoxyribose1P

Caption: Enzymatic conversion of thymidine to thymine.

Experimental Workflow for TP Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Inhibitor) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Enzyme Prepare Enzyme Solution Enzyme->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Activity (Spectrophotometry or HPLC) Reaction->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50 Inhibition->IC50

Caption: Workflow for determining TP inhibitory activity.

Key Signaling Pathways Involving Thymidine Phosphorylase

G TP Thymidine Phosphorylase (TP/PD-ECGF) dRibose1P 2-deoxyribose-1-phosphate TP->dRibose1P Product PlateletActivation Platelet Activation TP->PlateletActivation Thymidine Thymidine Thymidine->TP Substrate dRibose 2-deoxyribose dRibose1P->dRibose Angiogenesis Angiogenesis dRibose->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth

Caption: Role of TP in angiogenesis and platelet activation.

References

Application Notes and Protocols for the Derivatization of 5-Nitrouracil for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical derivatization of 5-Nitrouracil, a pyrimidine (B1678525) analog, with the objective of enhancing its biological activity. Presented herein are methodologies for N-alkylation and N-arylation of the this compound scaffold, strategies that have been shown to modulate the therapeutic potential of related uracil (B121893) derivatives. While direct comparative quantitative data for this compound derivatization is emerging, this note draws upon established protocols for analogous compounds to provide a framework for synthesizing novel this compound derivatives. The primary mechanism of action for uracil analogs involves the inhibition of nucleic acid synthesis, and potential pathways affected by these modifications are outlined.

Introduction

This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of a nitro group at the 5-position modifies its electronic properties, making it a candidate for various therapeutic applications, including as an anticancer and antimicrobial agent. The derivatization of the uracil scaffold is a well-established strategy in medicinal chemistry to improve pharmacological properties such as efficacy, selectivity, and pharmacokinetic profiles. Modifications at the N1 and N3 positions of the pyrimidine ring are of particular interest as they can influence the molecule's interaction with biological targets and its metabolic stability.

The primary cytotoxic mechanism of many uracil analogs is the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By inhibiting TS, these compounds disrupt DNA synthesis and repair, leading to cell death in rapidly proliferating cells, such as cancer cells. Additionally, the metabolism of uracil analogs can be influenced by enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD), which is the rate-limiting enzyme in pyrimidine catabolism. Derivatization can alter the susceptibility of the parent compound to DPD-mediated degradation, thereby enhancing its bioavailability and therapeutic window.

Derivatization Strategies and Protocols

Two primary strategies for the derivatization of this compound are presented: N-alkylation and N-arylation. These methods allow for the introduction of a wide range of functional groups at the N1 and N3 positions of the uracil ring, enabling the exploration of structure-activity relationships.

N-Alkylation of Uracil Analogs

This protocol is adapted from the synthesis of N-substituted 5-iodouracils and can be applied to this compound with appropriate modifications. The procedure involves the reaction of the uracil analog with an alkyl halide in the presence of a base.

Experimental Protocol: N1,N3-Dicyclohexylmethylation of 5-Iodouracil (B140508)

  • Materials:

    • 5-Iodouracil

    • Potassium carbonate (K₂CO₃)

    • Cyclohexylmethyl bromide

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (B1210297) (EtOAc)

    • Hexane

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a solution of 5-iodouracil (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add cyclohexylmethyl bromide (2.5 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield N1,N3-dicyclohexylmethyl-5-iodouracil.

N-Arylation of this compound

This protocol describes the direct N-arylation of 5-substituted uracils, including this compound, with activated fluorobenzene (B45895) derivatives in the presence of a base.

Experimental Protocol: N1-Arylation of this compound

  • Materials:

    • This compound

    • 1-Fluoro-4-nitrobenzene or 1-Fluoro-2,4-dinitrobenzene

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Dichloromethane (CH₂Cl₂)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMSO at room temperature.

    • Add the base (K₂CO₃ or NaH, 1.1 eq) and stir for 10-30 minutes.

    • Add the activated fluorobenzene derivative (1.0 eq).

    • Stir the reaction mixture at room temperature for the appropriate time (typically 1-4 hours), monitoring by TLC.

    • After completion, pour the reaction mixture into water and extract with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the N1-aryl-5-nitrouracil derivative.

Quantitative Data on Derivative Activity

Direct comparative data on the enhanced activity of this compound derivatives versus the parent compound is limited in publicly available literature. However, studies on analogous 5-substituted uracils demonstrate the potential for significant improvements in biological activity through derivatization.

Table 1: Anticancer Activity of a 5-Iodouracil Derivative

CompoundDerivativeTarget Cell LineIC₅₀ (µg/mL)
N1,N3-dicyclohexylmethyl-5-iodouracilN-Alkylated 5-IodouracilHepG2 (Human liver cancer)16.5[1]

Note: This data is for a 5-iodouracil derivative and is presented as an example of activity enhancement through N-alkylation of a 5-substituted uracil. Further studies are required to quantify the activity of this compound derivatives.

Table 2: Inhibitory Activity of 5-Nitropyrimidine-2,4-dione Analogues

CompoundActivityIC₅₀ (µM)
5-nitro-6-(styryl)pyrimidine-2,4(1H,3H)-dione derivativeNitric Oxide Production Inhibition8.6[2]
5-nitro-6-(styryl)pyrimidine-2,4(1H,3H)-dione derivativeiNOS Activity Inhibition6.2[2]

Note: These derivatives are based on the 5-nitropyrimidine-2,4-dione core, which is this compound.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many uracil analogs is the disruption of nucleic acid synthesis. The introduction of substituents via derivatization can modulate this activity.

Inhibition of DNA Synthesis

This compound and its derivatives are expected to interfere with the de novo synthesis of pyrimidines, essential for DNA replication. A key target in this pathway is Thymidylate Synthase (TS).

DNA_Synthesis_Inhibition dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP DNA DNA Synthesis dTMP->DNA Five_Nitrouracil This compound Metabolite Five_Nitrouracil->TS Inhibition TS->dTMP Product

Caption: Inhibition of Thymidylate Synthase by a this compound metabolite.

General Experimental Workflow

The overall process for synthesizing and evaluating this compound derivatives follows a logical progression from chemical synthesis to biological testing.

Experimental_Workflow Start This compound Derivatization Derivatization (Alkylation or Arylation) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Derivative This compound Derivative Purification->Derivative Bioassay Biological Activity Screening (e.g., Anticancer, Antimicrobial) Derivative->Bioassay Data Data Analysis (e.g., IC50 Determination) Bioassay->Data

Caption: General workflow for derivatization and evaluation of this compound.

Conclusion

The derivatization of this compound at the N1 and N3 positions presents a promising avenue for the development of novel therapeutic agents with potentially enhanced biological activity. The protocols provided for N-alkylation and N-arylation serve as a foundation for the synthesis of a diverse library of this compound derivatives. While direct comparative data remains to be fully elucidated, the established principles of uracil analog derivatization suggest that such modifications can lead to significant improvements in anticancer and antimicrobial efficacy. Further investigation into the structure-activity relationships and specific molecular targets of these novel compounds is warranted to fully realize their therapeutic potential.

References

5-Nitrouracil: Application Notes and Protocols for Use as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for the use of 5-Nitrouracil as a reference standard in common analytical chemistry techniques. The information herein is intended to support method development, validation, and routine analysis in research and quality control environments.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use and the development of robust analytical methods.

PropertyValueReference
Chemical Name 5-nitro-1H-pyrimidine-2,4-dione[1]
Synonyms 2,4-Dihydroxy-5-nitropyrimidine, 5-Nitro-2,4(1H,3H)-pyrimidinedione[2][3]
CAS Number 611-08-5[3]
Molecular Formula C4H3N3O4[1]
Molecular Weight 157.08 g/mol
Appearance Off-white to pale yellow crystalline powder or needles
Melting Point >300 °C (decomposes)
Solubility Sparingly soluble in water (3.61 g/L at 25 °C). Soluble in DMSO.
pKa 5.19 ± 0.10 (Predicted)

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is a primary technique for the quantification of this compound and related compounds. As a reference standard, this compound is critical for method validation, including the determination of linearity, accuracy, precision, and for performing forced degradation studies.

Experimental Protocol: Isocratic Reversed-Phase HPLC-UV

This protocol provides a general method for the analysis of this compound. Method optimization may be required for specific sample matrices.

Chromatographic Conditions:

ParameterCondition
HPLC System HPLC with UV-Vis or Photodiode Array (PDA) detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm

Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in a minimal amount of DMSO and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation:

The sample preparation will be dependent on the matrix. For a pharmaceutical formulation, a typical procedure would be:

  • Accurately weigh a portion of the homogenized sample (e.g., powdered tablets) equivalent to a target concentration of this compound.

  • Transfer to a volumetric flask and add a suitable extraction solvent (e.g., a mixture of water and acetonitrile).

  • Sonicate for 15-20 minutes to ensure complete dissolution of this compound.

  • Dilute to volume with the extraction solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation Data (Hypothetical)

The following tables summarize the expected performance characteristics of the HPLC-UV method using this compound as a standard.

Table 2.1: Linearity

Concentration (µg/mL)Peak Area (Arbitrary Units)
115000
575000
10151000
25374000
50752000
1001505000
Correlation Coefficient (r²) ≥ 0.999

Table 2.2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.999.0
5050.5101.0
9089.699.6
Mean Recovery (%) 99.9

Table 2.3: Precision (Repeatability)

Concentration (µg/mL)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Replicate 4 (Peak Area)Replicate 5 (Peak Area)Replicate 6 (Peak Area)Mean Peak Area% RSD
50751500753000750000752500751000753500751917< 0.2%

Table 2.4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

HPLC Analysis Workflow

HPLC_Workflow prep Standard & Sample Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Injection detector UV-Vis Detector (265 nm) hplc->detector Elution data Data Acquisition & Processing detector->data Signal results Quantification & Reporting data->results Integration & Calculation

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) - Use as an Internal Standard

While this compound itself is not highly volatile, it can be derivatized for GC-MS analysis. More commonly, a stable isotope-labeled version of this compound or a structurally similar compound would be used as an internal standard for the quantification of other analytes. This section outlines the principles and a general protocol for using an internal standard in GC-MS.

Principle of Internal Standardization

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, standards, and blanks. The IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for more accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocol: GC-MS with Internal Standard

This protocol is a general guideline and requires optimization for the specific analyte and matrix.

Instrumentation and Conditions:

ParameterCondition
GC-MS System Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole)
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial: 100 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Standard and Sample Preparation:

  • Analyte Stock Solution: Prepare a stock solution of the target analyte in a suitable volatile solvent (e.g., methanol, ethyl acetate).

  • Internal Standard (this compound derivative or analog) Stock Solution: Prepare a stock solution of the internal standard at a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into blank matrix extracts and adding a constant amount of the internal standard stock solution to each.

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction). Add the same constant amount of the internal standard to the sample extract before final volume adjustment.

  • Derivatization (if necessary): If the analyte and/or internal standard are not sufficiently volatile, perform a derivatization step (e.g., silylation) to increase their volatility.

GC-MS Internal Standard Workflow

GCMS_IS_Workflow cluster_prep Sample & Standard Preparation sample Sample is_add Add Constant Amount of Internal Standard sample->is_add standards Calibration Standards standards->is_add extraction Extraction & Derivatization is_add->extraction gcms GC-MS Analysis extraction->gcms Injection data Data Acquisition (TIC & SIM/MRM) gcms->data quant Quantification (Response Factor Calculation) data->quant result Final Concentration quant->result

GC-MS Internal Standard Workflow

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid technique for the quantification of this compound in solutions, provided the sample matrix does not contain interfering substances that absorb at the same wavelength.

Experimental Protocol

Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a standard solution of this compound (e.g., 10 µg/mL) in a suitable solvent (e.g., water or a buffer solution).

    • Scan the solution over the UV range (e.g., 200-400 nm) against a solvent blank.

    • The λmax for this compound is expected to be around 265 nm.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations (e.g., 2, 4, 6, 8, 10, 12 µg/mL) from a stock solution.

    • Measure the absorbance of each standard solution at the predetermined λmax (265 nm) against a solvent blank.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample solution and dilute if necessary to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at 265 nm.

    • Determine the concentration of this compound in the sample from the calibration curve.

Method Validation Data (Hypothetical)

Table 4.1: Linearity

Concentration (µg/mL)Absorbance at 265 nm
20.152
40.305
60.458
80.610
100.763
120.915
Correlation Coefficient (r²) ≥ 0.999

UV-Vis Spectrophotometry Workflow

UVVis_Workflow start Prepare Standard & Sample Solutions lambda_max Determine λmax (e.g., 265 nm) start->lambda_max cal_curve Generate Calibration Curve (Absorbance vs. Concentration) start->cal_curve measure Measure Sample Absorbance at λmax start->measure calculate Calculate Concentration from Calibration Curve cal_curve->calculate measure->calculate end Report Result calculate->end

UV-Vis Spectrophotometry Workflow

Stability of Standard Solutions

Proper preparation and storage of standard solutions are crucial for accurate and reproducible analytical results.

  • Preparation: Use high-purity solvents and Class A volumetric glassware. Ensure complete dissolution of the this compound standard.

  • Storage: Store stock solutions in well-sealed, amber glass containers at refrigerated temperatures (2-8 °C) to minimize solvent evaporation and protect from light.

  • Stability: The stability of this compound standard solutions should be experimentally determined. It is recommended to prepare fresh working standard solutions daily. Long-term stability studies should be conducted according to established guidelines. Forced degradation studies can provide insights into the stability-indicating nature of the analytical method. It is known that uracil (B121893) derivatives can be susceptible to degradation under alkaline conditions.

Disclaimer: The experimental protocols and data presented in these application notes are for illustrative purposes and should be adapted and validated by the end-user for their specific application and instrumentation. Always refer to relevant pharmacopeial monographs and regulatory guidelines for specific requirements.

References

Application Notes and Protocols for the Incorporation of 5-Nitrouracil into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleobases into oligonucleotides is a powerful tool in molecular biology, diagnostics, and the development of therapeutic agents. 5-Nitrouracil, a modified pyrimidine, is of particular interest due to its potential applications in various research areas, including the study of DNA-protein interactions, as a photo-crosslinking agent, and as a sensitive probe for DNA structure and dynamics. This document provides detailed application notes and experimental protocols for the primary methods of incorporating this compound into oligonucleotides.

Methods for Incorporation

There are three main strategies for incorporating this compound into oligonucleotides:

  • Chemical Synthesis via the Phosphoramidite (B1245037) Method: This is the most common and versatile approach, utilizing a this compound-2'-deoxyriboside phosphoramidite building block in standard solid-phase oligonucleotide synthesis.

  • Enzymatic Incorporation: This method involves the use of DNA polymerases to incorporate 5-nitro-2'-deoxyuridine (B1199023) triphosphate (5-nitro-dUTP) into a growing DNA strand.

  • Post-Synthetic Modification: This strategy involves the chemical modification of a standard uracil (B121893) residue to this compound after the oligonucleotide has been synthesized.

This document will focus primarily on the chemical synthesis approach, as it allows for precise, site-specific incorporation and is the most established method. The enzymatic and post-synthetic methods will be discussed as alternative strategies.

Method 1: Chemical Synthesis using this compound Phosphoramidite

This method involves the standard solid-phase synthesis of oligonucleotides using an automated DNA synthesizer. The key component is the this compound-2'-deoxyriboside phosphoramidite, which is incorporated at the desired position(s) in the oligonucleotide sequence.

Experimental Workflow

cluster_0 Pre-Synthesis cluster_1 Automated Solid-Phase Synthesis cluster_2 Post-Synthesis Synthesize 5-nitro-2'-deoxyuridine Synthesize 5-nitro-2'-deoxyuridine Phosphitylation Phosphitylation to This compound Phosphoramidite Synthesize 5-nitro-2'-deoxyuridine->Phosphitylation Coupling 2. Coupling (this compound Phosphoramidite) Phosphitylation->Coupling Deblocking 1. Deblocking (DMT Removal) Deblocking->Coupling Repeat for each cycle Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Repeat for each cycle Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Repeat for each cycle Oxidation->Deblocking Repeat for each cycle Cleavage_Deprotection Cleavage from Support & Mild Deprotection Oxidation->Cleavage_Deprotection Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Characterization Characterization (LC-MS, MALDI-TOF) Purification->Characterization

Caption: Workflow for incorporating this compound via phosphoramidite chemistry.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-2'-deoxyuridine

This protocol is adapted from the general principles of nucleoside modification.

  • Starting Material: 2'-deoxyuridine (B118206).

  • Nitration:

    • Dissolve 2'-deoxyuridine in a suitable solvent such as acetic anhydride (B1165640) or a mixture of nitric acid and sulfuric acid. Caution: Handle fuming nitric and sulfuric acid with extreme care in a fume hood.

    • Slowly add the nitrating agent (e.g., fuming nitric acid) to the solution at a controlled temperature (typically 0-5°C).

    • Stir the reaction mixture for a specified time (e.g., 1-3 hours) until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

    • Quench the reaction by carefully pouring it onto ice.

    • Neutralize the solution with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain pure 5-nitro-2'-deoxyuridine.

Protocol 2: Synthesis of this compound-2'-deoxyriboside Phosphoramidite

This protocol follows the standard procedure for phosphitylation of nucleosides.

  • Protection of the 5'-Hydroxyl Group:

    • Dissolve the synthesized 5-nitro-2'-deoxyuridine in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with methanol (B129727).

    • Evaporate the solvent and purify the 5'-O-DMT-5-nitro-2'-deoxyuridine by silica gel chromatography.

  • Phosphitylation of the 3'-Hydroxyl Group:

    • Dissolve the 5'-O-DMT-5-nitro-2'-deoxyuridine in anhydrous dichloromethane (B109758) under an argon atmosphere.

    • Add N,N-diisopropylethylamine (DIPEA).

    • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, quench with methanol.

    • Purify the resulting 5'-O-DMT-5-nitro-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite by silica gel chromatography under anhydrous conditions.

Protocol 3: Solid-Phase Oligonucleotide Synthesis

This protocol is for use with an automated DNA synthesizer.

  • Reagents:

    • Standard DNA phosphoramidites (A, C, G, T)

    • This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)

    • Activator solution (e.g., 5-ethylthiotetrazole)

    • Capping solutions (A and B)

    • Oxidizing solution (iodine in THF/pyridine/water)

    • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Synthesis Cycle for this compound Incorporation:

    • Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain.

    • Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl group. A longer coupling time (e.g., 5-10 minutes) may be required compared to standard bases to ensure high coupling efficiency.[]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

    • Due to the potential lability of the nitro group to strong bases, milder deprotection conditions are recommended over standard concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.

    • Mild Deprotection: Use of a solution of potassium carbonate in methanol or a brief treatment with ammonium hydroxide/methylamine (AMA) at room temperature is advised.[2][3]

  • Purification and Characterization:

    • The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC).

    • The identity and purity of the final product are confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[4][5]

Data Presentation: Quantitative Analysis

The following table summarizes expected quantitative data for the incorporation of modified nucleobases, including this compound, based on typical performance of solid-phase synthesis. Actual values may vary depending on the specific sequence, synthesis scale, and instrumentation.

ParameterStandard NucleotidesModified Nucleotides (e.g., this compound)Reference
Stepwise Coupling Efficiency >99%97-99%
Overall Yield (20-mer, crude) 60-75%40-60%
Purity after HPLC Purification >95%>90%

Method 2: Enzymatic Incorporation

This method utilizes DNA polymerases to incorporate 5-nitro-dUTP into a DNA strand during a polymerase chain reaction (PCR) or primer extension reaction.

Logical Workflow

Synthesize_dUTP Synthesize 5-nitro-dUTP Reaction_Setup Set up PCR or Primer Extension Reaction Synthesize_dUTP->Reaction_Setup Enzymatic_Reaction Enzymatic Incorporation by DNA Polymerase Reaction_Setup->Enzymatic_Reaction Purification Purification of Modified DNA Enzymatic_Reaction->Purification Verification Verification of Incorporation Purification->Verification

Caption: Workflow for enzymatic incorporation of this compound.

Protocol: Enzymatic Incorporation of 5-Nitro-dUTP
  • Synthesis of 5-nitro-dUTP: This involves the chemical synthesis of 5-nitro-2'-deoxyuridine followed by enzymatic or chemical phosphorylation to the triphosphate.

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • DNA template

      • Primer(s)

      • Standard dNTPs (dATP, dCTP, dGTP)

      • 5-nitro-dUTP (in place of or in addition to dTTP)

      • A suitable DNA polymerase (some thermostable polymerases from Archaea have been shown to accept modified dUTPs).

      • Polymerase buffer

  • PCR/Primer Extension:

    • Perform thermocycling for PCR or incubate at the optimal temperature for the polymerase for primer extension.

  • Purification:

    • Purify the resulting DNA product using standard methods such as gel electrophoresis or spin columns to remove unincorporated nucleotides and primers.

  • Verification:

    • Confirm the incorporation of this compound by methods such as enzymatic digestion followed by HPLC or mass spectrometry analysis of the resulting nucleosides.

Note: The efficiency of incorporation is highly dependent on the specific DNA polymerase used, as many polymerases exhibit reduced activity with modified nucleotides.

Method 3: Post-Synthetic Modification

This approach involves synthesizing a standard uracil-containing oligonucleotide and then chemically modifying the uracil base to this compound.

Conceptual Workflow

Synthesize_Oligo Synthesize Uracil- containing Oligonucleotide Nitration_Reaction Post-Synthetic Nitration Reaction Synthesize_Oligo->Nitration_Reaction Purification Purification of Modified Oligonucleotide Nitration_Reaction->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for post-synthetic nitration of uracil.

Protocol: Post-Synthetic Nitration of Uracil
  • Oligonucleotide Synthesis: Synthesize and purify the oligonucleotide containing uracil at the desired position(s) using standard phosphoramidite chemistry.

  • Nitration Reaction:

    • Dissolve the purified oligonucleotide in a suitable solvent system.

    • Treat the oligonucleotide with a nitrating agent (e.g., a mixture of nitric and sulfuric acid, or acetyl nitrate). The reaction conditions (temperature, time, concentration) would need to be carefully optimized to achieve nitration of the uracil base without significant degradation of the oligonucleotide backbone or other bases.

  • Purification:

    • Purify the reaction mixture using HPLC to separate the desired this compound-containing oligonucleotide from unreacted starting material and any degradation products.

  • Characterization:

    • Confirm the identity and purity of the modified oligonucleotide using LC-MS or MALDI-TOF mass spectrometry.

Challenges: This method presents significant challenges, including the potential for harsh reaction conditions to damage the oligonucleotide and the difficulty in achieving specific and complete nitration of the target uracil residue(s) without side reactions.

Conclusion

The most reliable and versatile method for incorporating this compound into oligonucleotides is through the use of a this compound phosphoramidite in automated solid-phase synthesis. This approach allows for precise control over the position and number of modifications. While enzymatic and post-synthetic methods offer alternative routes, they currently present greater challenges in terms of substrate availability, enzymatic efficiency, and reaction specificity. For researchers requiring high-purity, site-specifically modified oligonucleotides containing this compound, the chemical synthesis approach is the recommended methodology.

References

Application Notes and Protocols for Studying DNA Damage and Repair Pathways Using 5-Nitrouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Nitrouracil in DNA Damage and Repair Studies

This compound is a modified pyrimidine (B1678525) base that, when incorporated into DNA, represents a form of DNA damage. Its structural similarity to thymine (B56734) and uracil (B121893) allows it to be recognized by the cellular DNA repair machinery, making it a valuable tool for elucidating the mechanisms of DNA repair pathways, particularly Base Excision Repair (BER). The BER pathway is a critical cellular defense mechanism that removes small, non-helix-distorting base lesions from the genome, which arise from oxidation, deamination, and alkylation.

The study of how cells process this compound can provide insights into the substrate specificity of DNA glycosylases, the enzymes that initiate BER by recognizing and excising damaged bases. By using DNA substrates containing this compound, researchers can investigate the kinetics and efficiency of these enzymes, identify novel repair proteins, and screen for potential inhibitors of DNA repair, which is a promising strategy in cancer therapy. These application notes provide detailed protocols for the use of this compound in studying DNA damage and repair, along with data presentation and visualization tools to facilitate research and drug development.

Data Presentation: Quantitative Analysis of Uracil-DNA Glycosylase Activity on 5-Substituted Uracil Derivatives

Quantitative data on the enzymatic excision of this compound is not extensively available in the literature. However, data from related 5-substituted uracil analogs can provide a valuable reference for expected enzymatic activity. The following table summarizes kinetic parameters for the excision of uracil and 5-fluorouracil (B62378) by Uracil-DNA Glycosylase (UNG), offering a comparative baseline.

SubstrateEnzymeKM (µM)kcat (min-1)Relative Excision Efficiency (kcat/KM)
UracilHuman UNG1.1 - 6.4647 - 1060High
5-FluorouracilHuman UNGData not readily availableData not readily availableReported to be excised
This compound Human UNG Data not readily available Data not readily available Reported to be recognized/bound [1][2]

Note: The kinetic values for human UNG with uracil can vary depending on the specific ssDNA substrate and experimental conditions[3]. While this compound has been shown to interact with UNG, its specific kinetic parameters as a substrate are not well-documented in publicly available literature.

Experimental Protocols

Protocol 1: Preparation of a this compound-Containing Oligonucleotide Substrate

Objective: To synthesize a single-stranded or double-stranded DNA oligonucleotide containing a single, site-specific this compound residue for use in DNA repair assays.

Materials:

  • This compound-2'-deoxyriboside phosphoramidite (B1245037) (custom synthesis may be required)

  • Standard DNA synthesis reagents and columns

  • Automated DNA synthesizer

  • Complementary unmodified oligonucleotide

  • Annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA)

  • HPLC purification system

Methodology:

  • Oligonucleotide Synthesis: Synthesize the this compound-containing oligonucleotide using standard phosphoramidite chemistry on an automated DNA synthesizer. The this compound phosphoramidite is incorporated at the desired position in the sequence.

  • Deprotection and Cleavage: Following synthesis, deprotect the oligonucleotide and cleave it from the solid support according to the phosphoramidite manufacturer's instructions.

  • Purification: Purify the crude oligonucleotide by reverse-phase HPLC to ensure high purity.

  • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

  • Annealing (for double-stranded substrate): To prepare a double-stranded substrate, mix the this compound-containing oligonucleotide with an equimolar amount of the complementary oligonucleotide in annealing buffer. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate proper annealing.

Protocol 2: In Vitro DNA Glycosylase Activity Assay with a this compound Substrate

Objective: To determine if a specific DNA glycosylase can excise this compound from a DNA substrate.

Materials:

  • Purified recombinant Uracil-DNA Glycosylase (UNG) or other DNA glycosylase of interest

  • This compound-containing oligonucleotide substrate (single-stranded or double-stranded, fluorescently labeled or radiolabeled at the 5' end)

  • Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT)

  • AP Endonuclease (e.g., APE1)

  • Formamide (B127407) loading buffer

  • Polyacrylamide gel (e.g., 20%) for electrophoresis

  • Gel imaging system (for fluorescent labels) or phosphorimager (for radiolabels)

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 10 pmol of the labeled this compound oligonucleotide substrate

    • 1x Reaction buffer

    • 1-10 nM of the DNA glycosylase

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • AP Site Cleavage: After the glycosylase reaction, add 1 unit of AP Endonuclease (APE1) to the reaction mixture and incubate for an additional 15 minutes at 37°C. This will cleave the phosphodiester backbone at the abasic site created by the glycosylase.

  • Reaction Termination: Stop the reaction by adding an equal volume of formamide loading buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the full-length substrate from the cleaved product.

  • Analysis: Visualize the gel using an appropriate imaging system. The presence of a shorter DNA fragment indicates successful excision of this compound and subsequent cleavage of the abasic site. The intensity of the product band can be quantified to determine the percentage of substrate cleavage.

Visualizations

Base Excision Repair (BER) Pathway for this compound

BER_Pathway cluster_0 DNA with this compound cluster_1 Base Excision cluster_2 Backbone Incision and End Processing cluster_3 Gap Filling and Ligation DNA_damage This compound in DNA Glycosylase Uracil-DNA Glycosylase (UNG) DNA_damage->Glycosylase Recognition & Excision AP_site Abasic (AP) Site Glycosylase->AP_site APE1 AP Endonuclease (APE1) AP_site->APE1 Incision Nick Nick with 5'-dRP APE1->Nick PolB_lyase DNA Polymerase β (Lyase activity) Nick->PolB_lyase dRP removal Clean_nick Clean Nick (3'-OH, 5'-P) PolB_lyase->Clean_nick PolB_poly DNA Polymerase β (Polymerase activity) Clean_nick->PolB_poly Gap filling Filled_gap Gap Filled PolB_poly->Filled_gap Ligase DNA Ligase III / XRCC1 Filled_gap->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: Base Excision Repair pathway for this compound.

Experimental Workflow for this compound Repair Assay

Workflow cluster_0 Substrate Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis Synthesis Synthesize this compound Oligonucleotide Labeling Label Oligonucleotide (e.g., Fluorescent) Synthesis->Labeling Annealing Anneal to form dsDNA (optional) Labeling->Annealing Incubation Incubate Substrate with DNA Glycosylase Annealing->Incubation AP_Cleavage Add AP Endonuclease Incubation->AP_Cleavage Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis (PAGE) AP_Cleavage->Electrophoresis Imaging Gel Imaging and Quantification Electrophoresis->Imaging Results Determine Excision Efficiency Imaging->Results

Caption: Experimental workflow for this compound repair assay.

DNA Damage Signaling Initiated by this compound Lesion

Signaling_Pathway DNA_damage This compound Lesion BER Base Excision Repair DNA_damage->BER SSB Single-Strand Break (Repair Intermediate) BER->SSB PARP PARP Activation SSB->PARP ATM_ATR ATM/ATR Activation SSB->ATM_ATR Repair_Proteins Recruitment of other Repair Proteins (e.g., XRCC1) PARP->Repair_Proteins Checkpoint Cell Cycle Checkpoint Activation (e.g., Chk1/Chk2) ATM_ATR->Checkpoint Apoptosis Apoptosis (if damage is excessive) Checkpoint->Apoptosis Checkpoint->Repair_Proteins

Caption: DNA damage signaling initiated by a this compound lesion.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 5-Nitrouracil Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the aqueous solubility of 5-Nitrouracil. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your work with this compound.

Disclaimer: Publicly available quantitative data on the solubility of this compound in various solvent systems is limited. The information provided herein is based on the known physicochemical properties of this compound and data from closely related compounds, such as 5-Fluorouracil. Researchers are strongly encouraged to use the provided protocols to generate their own data for their specific experimental conditions.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is the first step in developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₄H₃N₃O₄[1][2]
Molecular Weight 157.08 g/mol [1][2]
Aqueous Solubility (25 °C) 3.61 g/L[3]
Predicted pKa ~5.19
Appearance Off-white to pale yellow crystalline powder
Solubility in other solvents Soluble in DMSO

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

A1: The reported aqueous solubility of this compound is approximately 3.61 g/L at 25 °C. This low solubility can be a limiting factor in various experimental setups.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: Common techniques for enhancing the solubility of poorly soluble compounds like this compound include pH adjustment, the use of cosolvents, complexation with cyclodextrins, and the addition of surfactants.

Q3: Is there a known λmax for this compound for quantification via UV-Vis spectrophotometry?

A3: While a specific λmax for this compound is not consistently reported across all sources, for the structurally similar 5-Fluorouracil, the λmax is often cited to be around 265 nm in aqueous solutions. It is crucial to determine the λmax experimentally in your specific buffer or solvent system.

Troubleshooting Guides and Experimental Protocols

This section provides detailed guidance on overcoming common issues with this compound solubility and protocols to determine optimal conditions.

pH Adjustment

Concept: this compound is a weak acid with a predicted pKa of approximately 5.19. By adjusting the pH of the aqueous solution to above its pKa, the molecule will deprotonate, becoming more polar and thus more soluble in water.

Troubleshooting Guide

  • Q: I've adjusted the pH, but my this compound is still not dissolving. What should I do?

    • A: Ensure your pH is at least 1-2 units above the pKa. For this compound, aim for a pH of 6.2 to 7.2 or higher. Also, verify your pH meter is calibrated correctly. Gentle heating and stirring can also aid dissolution.

  • Q: I'm concerned about the stability of this compound at high pH. Is this a valid concern?

    • A: Yes, high pH can sometimes lead to the degradation of certain compounds. It is advisable to perform a stability study of this compound at your desired pH and temperature over the time course of your experiment.

Experimental Protocol: Determining the pH-Solubility Profile

This protocol uses the shake-flask method to determine the solubility of this compound at various pH values.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., phosphate, citrate, borate (B1201080) buffers)

  • Volumetric flasks

  • Thermostatic shaker

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of buffers covering a pH range of interest (e.g., pH 4, 5, 6, 7, 7.4, 8).

  • Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.

  • Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) and shake until equilibrium is reached (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a sample from the supernatant and dilute it with the corresponding buffer to a concentration within the linear range of your analytical method.

  • Measure the concentration of the diluted sample using a validated UV-Vis spectrophotometric method.

  • Calculate the solubility at each pH.

Cosolvency_Workflow start Start prep_cosolvent Prepare Cosolvent-Water Mixtures (e.g., 10%, 20%, 30% Ethanol) start->prep_cosolvent add_drug Add Excess this compound to Each Mixture prep_cosolvent->add_drug equilibrate Equilibrate (Shake for 24-48h) add_drug->equilibrate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate analyze Analyze Supernatant Concentration (UV-Vis) separate->analyze plot Plot Solubility vs. Cosolvent % analyze->plot end End plot->end General_Solubility_Workflow cluster_0 System Preparation cluster_1 Equilibration cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation A Prepare Solvent System (e.g., Buffer, Cosolvent, Surfactant) B Add Excess this compound A->B C Shake at Constant Temperature (24-72 hours) B->C D Centrifuge/Filter to Remove Undissolved Solid C->D E Dilute Supernatant D->E F Quantify Concentration (e.g., UV-Vis) E->F G Calculate Solubility F->G H Plot Data G->H

References

Technical Support Center: Purification of Synthesized 5-Nitrouracil by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of synthesized 5-Nitrouracil via recrystallization. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure successful purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In the case of this compound, an impure sample is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of this compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the colder solvent (mother liquor).

Q2: What is the best solvent for the recrystallization of this compound?

A2: Water is a commonly used and effective solvent for the recrystallization of this compound.[1] It is a good choice because this compound has low solubility in cold water but its solubility increases significantly in boiling water. This large difference in solubility at different temperatures allows for good recovery of the purified product upon cooling.

Q3: Can I use a solvent other than water?

A3: While water is the most cited solvent, other polar solvents could potentially be used. This compound is also soluble in Dimethyl Sulfoxide (DMSO) with heating.[1][2] However, for recrystallization, a solvent in which the compound has a steep solubility curve with respect to temperature is ideal. If considering an alternative solvent, it is crucial to perform a solvent screen to determine the optimal choice for your specific needs.

Q4: What are the common impurities in synthesized this compound?

A4: Common impurities can include unreacted uracil (B121893), and potentially byproducts from the nitration reaction such as di-nitrated species or other side-products. The synthesis of this compound typically involves the nitration of uracil using a mixture of concentrated nitric acid and sulfuric acid.[1]

Q5: How can I assess the purity of my recrystallized this compound?

A5: The purity of the recrystallized product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound and detecting any residual impurities.[3] Other methods include measuring the melting point of the product and comparing it to the literature value (decomposes >288°C) and Thin Layer Chromatography (TLC).

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Crystal Formation Too much solvent was used. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
The solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.
The cooling process was too rapid. Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.
Oily Product Formation The compound is "oiling out" instead of crystallizing. This can happen if the solution is cooled too quickly or if there is a high concentration of impurities.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. If the problem persists, the crude product may require pre-purification (e.g., by another extraction step) to remove impurities that are inhibiting crystallization.
Low Yield of Recovered Crystals Too much solvent was used during dissolution or washing. Use the minimum amount of hot solvent necessary to dissolve the crude product. When washing the crystals, use a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration. Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. This can be done by passing some hot solvent through the setup just before adding your product solution.
Significant amount of product remains in the mother liquor. The mother liquor can be concentrated by evaporation and a second crop of crystals can be obtained by cooling the concentrated solution. Note that the second crop may be less pure than the first.
Colored Impurities in Crystals Colored impurities from the synthesis are co-crystallizing. If the hot solution is colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal as it can also adsorb some of your product.
Formation of Different Crystal Forms (Polymorphs/Hydrates) Crystallization from aqueous solution can yield anhydrous polymorphs or a monohydrate depending on the temperature. To obtain a specific crystal form, carefully control the crystallization temperature. The formation of different polymorphs can affect the physical properties of the final product.

Data Presentation

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Notes
Water253.61Low solubility at room temperature.
Water100 (Boiling)Significantly more solubleIdeal for recrystallization.
DMSO6050 mg/mL (50 g/L)Requires heating and sonication to dissolve.
EthanolData not readily available--
MethanolData not readily available--
AcetoneData not readily available--
Ethyl AcetateData not readily available--

Experimental Protocols

Synthesis of this compound (General Overview)

The synthesis of this compound is typically achieved through the nitration of uracil. A common procedure involves the slow addition of uracil to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction mixture is then stirred, and the crude product is isolated by quenching the reaction with ice water, which causes the this compound to precipitate.

Recrystallization of this compound from Water
  • Dissolution: Place the crude synthesized this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling on a hot plate while stirring to dissolve the solid. Continue adding small portions of boiling water until the this compound is completely dissolved. Avoid adding an excess of water to ensure a good recovery yield.

  • Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. To do this, preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it to remove the insoluble materials.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 55°C) to remove any residual water.

  • Analysis: Determine the yield and assess the purity of the recrystallized this compound using an appropriate analytical method such as HPLC or melting point analysis.

Mandatory Visualization

G Troubleshooting Workflow for this compound Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oily_product Oily Product Forms cool->oily_product filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes no_crystals No Crystals or Low Yield crystals_form->no_crystals No dry Dry Pure Crystals filter_wash->dry colored_crystals Crystals are Colored filter_wash->colored_crystals end End dry->end troubleshoot_solubility Troubleshoot Solubility: - Too much solvent? - Supersaturation? no_crystals->troubleshoot_solubility concentrate Concentrate Solution troubleshoot_solubility->concentrate induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal troubleshoot_solubility->induce_crystallization concentrate->cool induce_crystallization->cool troubleshoot_oiling Troubleshoot Oiling Out: - Reheat and add more solvent - Cool slower oily_product->troubleshoot_oiling troubleshoot_oiling->cool charcoal_treatment Add Activated Charcoal to Hot Solution & Refilter colored_crystals->charcoal_treatment charcoal_treatment->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing 5-Nitrouracil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for 5-Nitrouracil synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question: Why is my this compound yield consistently low?

Answer:

Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions and reagent quality. Here are the most common causes and their solutions:

  • Inadequate Temperature Control: The nitration of uracil (B121893) is an exothermic reaction. If the temperature rises significantly above the optimal range of 50-55°C, it can lead to the decomposition of the starting material and the product, as well as the formation of unwanted byproducts.

    • Solution: Maintain strict temperature control throughout the reaction, especially during the addition of uracil to the nitrating mixture. Use an ice bath to manage the exotherm and ensure the reaction temperature does not exceed 55°C.

  • Improper Reagent Ratio: The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile in this reaction. An incorrect ratio can lead to incomplete nitration or side reactions.

    • Solution: Adhere to the recommended molar ratios of the reagents as specified in the experimental protocol. A common and effective ratio is approximately 2 equivalents of nitric acid and 6 equivalents of sulfuric acid relative to uracil.

  • Poor Quality of Reagents: The presence of water in the nitric or sulfuric acid can quench the nitronium ion and reduce the efficiency of the nitration reaction.

    • Solution: Use high-purity, concentrated nitric acid (e.g., 70%) and sulfuric acid (e.g., 98%). Ensure that all glassware is thoroughly dried before use.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion if the reaction time is too short.

    • Solution: Ensure the reaction is allowed to proceed for the recommended duration (typically around 3 hours) after the addition of uracil. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Question: The reaction mixture turned dark brown or black. What went wrong?

Answer:

A dark coloration of the reaction mixture is a strong indication of decomposition, likely due to excessive temperature. This can lead to the formation of a complex mixture of byproducts and a significantly reduced yield of the desired this compound.

  • Solution: Immediately cool the reaction mixture in an ice bath to prevent further decomposition. It is often best to discard the reaction and start over, paying meticulous attention to temperature control. The slow, portion-wise addition of uracil to the cooled nitrating mixture is critical to prevent localized overheating.

Question: After quenching the reaction with ice water, no precipitate or only a very small amount of precipitate formed. What is the issue?

Answer:

This issue typically points to a failed reaction where little to no this compound was formed. The likely causes are:

  • Inactive Nitrating Mixture: This can happen if the acids used were not sufficiently concentrated or if they were improperly mixed.

  • Degradation of Starting Material: If the temperature was too high, the uracil may have decomposed instead of being nitrated.

  • Incorrect Stoichiometry: Using too little of the nitrating agents will result in a low conversion of the starting material.

  • Solution: Review the experimental protocol carefully, ensuring the correct concentrations and ratios of the acids are used. Verify the purity of the starting materials. When repeating the synthesis, ensure rigorous temperature control.

Question: The final product is off-white or yellowish and difficult to purify. What are the likely impurities and how can I remove them?

Answer:

The most common impurity that can impart a color to the final product is the formation of dinitrated species (e.g., 5,6-dinitrouracil) or other oxidation byproducts, which can occur at higher temperatures. Unreacted uracil can also be a significant impurity if the reaction did not go to completion.

  • Solution: The primary method for purifying this compound is recrystallization from boiling water.[1] this compound is sparingly soluble in cold water but its solubility increases significantly in hot water, while many impurities may have different solubility profiles.

    • Recrystallization Protocol:

      • Dissolve the crude this compound in a minimum amount of boiling deionized water.

      • If colored impurities persist, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

      • Dry the crystals under vacuum.

If recrystallization from water is not sufficient to remove persistent impurities, column chromatography with a suitable solvent system can be employed, although this is a more complex and less common method for this particular compound.

Data on Reaction Yield Optimization

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes key experimental parameters and their impact on the final product yield.

Uracil (mmol)Nitric Acid (mmol)Sulfuric Acid (mmol)Temperature (°C)Reaction Time (h)Yield (%)Reference
60120360<50 (addition), 55 (reaction)392[1]

Note: The data presented is based on a highly optimized protocol. Deviations from these conditions, particularly in temperature control and reagent ratios, are likely to result in lower yields.

Experimental Protocols

Synthesis of this compound [1]

This protocol describes a high-yield synthesis of this compound from uracil.

Materials:

  • Uracil (pyrimidine-2,4(1H,3H)-dione)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 5.34 mL (120 mmol) of 70% nitric acid to 19.7 mL (360 mmol) of 98% concentrated sulfuric acid. Ensure the temperature of the mixture does not exceed 50°C during the addition.

  • Once the nitrating mixture has been prepared and cooled, begin the portion-wise addition of 7.204 g (60 mmol) of uracil to the stirred acid mixture. The rate of addition should be controlled to maintain the reaction temperature below 50°C.

  • After the complete addition of uracil, remove the ice bath and heat the reaction mixture to 55°C. Maintain this temperature with stirring for 3 hours.

  • After 3 hours, cool the reaction mixture to below room temperature.

  • Quench the reaction by slowly pouring the mixture into 38 mL of ice water with vigorous stirring. A white precipitate should form.

  • Collect the white precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of ice-cold deionized water.

  • Dry the product under reduced pressure at 55°C to obtain this compound as a white solid. The expected yield is approximately 92%.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration of uracil?

A1: Sulfuric acid acts as a catalyst in this reaction. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the electron-rich uracil ring at the 5-position.

Q2: Can other nitrating agents be used for the synthesis of this compound?

A2: Yes, alternative nitrating agents have been reported, although the mixed acid method is the most common. Some alternatives include:

  • Copper(II) nitrate (B79036) in acetic anhydride: This reagent can be used for the nitration of uracil derivatives.

  • N-Nitropyrazoles: These have been explored as versatile nitrating agents.

The choice of nitrating agent can influence the reaction conditions and the regioselectivity of the nitration, especially with substituted uracils.

Q3: Is it possible to get dinitration of the uracil ring?

A3: While the primary product is this compound, under harsh reaction conditions such as elevated temperatures or a large excess of the nitrating agent, dinitration can occur. This leads to the formation of byproducts that can complicate purification and lower the yield of the desired product.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to separate the starting material (uracil) from the product (this compound). The reaction is considered complete when the spot corresponding to uracil is no longer visible on the TLC plate.

Q5: What are the key safety precautions to take during this synthesis?

A5: This synthesis involves the use of concentrated and corrosive acids and is an exothermic reaction. The following safety precautions are essential:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Add reagents slowly and in a controlled manner, especially when preparing the nitrating mixture and adding uracil.

  • Use an ice bath to control the reaction temperature and prevent a runaway reaction.

  • Be cautious when quenching the reaction with water, as this can generate heat.

Visualizing the Process

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acids Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool_acids Cool Mixture (< 50°C) prep_acids->cool_acids Exothermic add_uracil Add Uracil (Portion-wise, < 50°C) cool_acids->add_uracil react Heat to 55°C (3 hours) add_uracil->react cool_reaction Cool to RT react->cool_reaction quench Quench with Ice Water cool_reaction->quench filter Vacuum Filtration quench->filter wash Wash with Cold H₂O filter->wash dry Dry under Vacuum wash->dry product Pure this compound dry->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound temp_issue Inadequate Temperature Control start->temp_issue reagent_ratio_issue Incorrect Reagent Ratio start->reagent_ratio_issue reagent_quality_issue Poor Reagent Quality start->reagent_quality_issue time_issue Insufficient Reaction Time start->time_issue control_temp Use Ice Bath; Add Uracil Slowly temp_issue->control_temp check_ratio Verify Molar Ratios reagent_ratio_issue->check_ratio use_pure_reagents Use Concentrated, Dry Acids reagent_quality_issue->use_pure_reagents increase_time Monitor with TLC; Ensure Completion time_issue->increase_time

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Synthesis of 5-Nitrouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-nitrouracil and its derivatives.

Section 1: Synthesis of this compound

The direct nitration of uracil (B121893) is the most common route to this compound. This section addresses common challenges associated with this key starting material's synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical protocol for the nitration of uracil?

A1: A general procedure involves the slow addition of nitric acid to concentrated sulfuric acid at a controlled temperature, followed by the portion-wise addition of uracil. The reaction mixture is then heated to drive the reaction to completion. The product is typically isolated by quenching the reaction with ice water, which precipitates the this compound.[1]

Q2: What are the critical safety precautions to consider during the nitration of uracil?

A2: The nitration of uracil is a highly exothermic reaction and requires strict temperature control to prevent runaway reactions. The addition of nitric acid to sulfuric acid should be done slowly and with efficient cooling. Similarly, the addition of uracil to the nitrating mixture should be done in small portions. It is crucial to maintain the recommended temperature range throughout the addition and the reaction.[2] Failure to control the temperature can lead to the accumulation of unreacted nitric acid, potentially causing a violent, uncontrolled reaction.[2]

Troubleshooting Guide: Nitration of Uracil
Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Ensure the reaction is heated for the recommended duration after the addition of uracil.[1]
Loss of product during workup.Use ice-cold water for quenching and washing to minimize the solubility of this compound.[1]
Reaction becomes uncontrollable (violent) Poor temperature control leading to the accumulation of reactants.Add reagents slowly and in small portions with efficient stirring and cooling. Maintain the temperature below the specified limit (e.g., 50-55°C).
Product is impure Formation of dinitro derivatives or other byproducts.Strictly control the stoichiometry of the nitrating agents and the reaction temperature.
Inadequate washing of the precipitate.Wash the filtered product thoroughly with a small amount of ice water to remove residual acids and soluble impurities.
Experimental Protocol: Synthesis of this compound from Uracil

A representative experimental protocol is summarized below.

Step Procedure
1. Preparation of Nitrating Mixture Slowly add 70% nitric acid (2 equivalents) to concentrated sulfuric acid (6 equivalents) while maintaining the temperature below 50°C.
2. Addition of Uracil Add uracil (1 equivalent) in small portions to the stirred nitrating mixture, ensuring the temperature does not exceed 50°C.
3. Reaction Heat the reaction mixture to 55°C and maintain for 3 hours.
4. Quenching and Isolation Cool the reaction mixture to room temperature and then pour it into ice water to precipitate the product.
5. Purification Collect the white precipitate by filtration, wash with a small amount of ice water, and dry under reduced pressure.

Yields for this procedure are reported to be around 92%.

Workflow for this compound Synthesis

G cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Workup and Isolation A Conc. H2SO4 C Nitrating Mixture A->C B 70% HNO3 B->C E Reaction Mixture C->E D Uracil D->E F Ice Water Quench E->F G Precipitate F->G H Filtration & Washing G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

Section 2: Common Challenges in the Synthesis of this compound Derivatives

This section covers the common issues encountered during the synthesis of various derivatives starting from this compound.

Subsection 2.1: Synthesis of 5-Aminouracil (B160950) Derivatives

The reduction of the nitro group is a common step to produce 5-aminouracil, a versatile intermediate.

Q1: What are the common reducing agents used for the synthesis of 5-aminouracil from this compound?

A1: A variety of reducing agents can be employed for this transformation. Commonly used reagents include sodium hydrosulfite (sodium dithionite), as well as metal-based systems like tin or zinc in the presence of hydrochloric acid (Sn/HCl, Zn/HCl), or ferrous sulfate. The choice of reagent can depend on the desired reaction conditions and the scale of the synthesis.

Q2: What are the potential challenges in the reduction of this compound?

A2: A key challenge is the potential for over-reduction or side reactions, which can lead to impurities. The choice of reducing agent and reaction conditions is critical to achieving a high yield of the desired 5-aminouracil. For instance, metal reductions can sometimes be difficult to work up and may lead to product loss due to trapping within the metal residue.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reduction.Ensure sufficient equivalents of the reducing agent are used and that the reaction is allowed to proceed to completion (monitor by TLC or other appropriate methods).
Product degradation.Some reduction conditions can be harsh. Consider milder reducing agents like sodium hydrosulfite.
Product loss during workup.Optimize the pH for product precipitation and extraction.
Formation of byproducts Over-reduction or side reactions.Carefully control the reaction temperature and the addition of the reducing agent.
Difficulty in purification Residual metal salts from the reducing agent.For metal-based reductions, ensure proper workup procedures to remove all metal residues. This may involve filtration and washing.
Subsection 2.2: Synthesis of Halogenated this compound Derivatives

Halogenated derivatives of this compound are important intermediates for further functionalization.

Q1: How can 2,4-dichloro-5-nitropyrimidine (B15318) be synthesized from this compound?

A1: 2,4-Dichloro-5-nitropyrimidine can be synthesized by treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction is often carried out in the presence of a base such as N,N-diethylaniline.

Q2: What are the main challenges in the chlorination of this compound?

A2: The product, 2,4-dichloro-5-nitropyrimidine, is highly susceptible to decomposition, especially in the presence of water or at elevated temperatures. This instability can lead to significant product loss during the workup. Additionally, the use of certain amine catalysts can result in the formation of amine-substituted side products, complicating purification and reducing the yield.

Subsection 2.3: Synthesis of this compound Nucleoside Derivatives (Glycosylation)

The introduction of a sugar moiety to this compound is a critical step in the synthesis of many antiviral and anticancer drug candidates.

Q1: What are the primary challenges in the N-glycosylation of this compound?

A1: The glycosylation of pyrimidine (B1678525) derivatives like this compound presents several challenges. These include controlling the regioselectivity (N1 vs. N3 glycosylation), achieving the desired anomeric selectivity (α vs. β), and the potential for degradation of the base or sugar under the reaction conditions. The choice of glycosylation method, protecting groups on the sugar, and the catalyst are all critical factors.

Q2: Can the nitro group on the uracil ring affect the glycosylation reaction?

A2: Yes, the electron-withdrawing nature of the nitro group can influence the reactivity of the uracil ring, potentially affecting the ease of glycosylation and the stability of the resulting nucleoside. While direct studies on this compound glycosylation are not abundant in the provided results, it is a common consideration in the synthesis of substituted nucleosides.

Troubleshooting Flowchart: Common Synthesis Issues

G Start Start Synthesis Problem Problem Encountered Start->Problem LowYield Low Yield Problem->LowYield e.g., < 50% ImpureProduct Impure Product Problem->ImpureProduct e.g., multiple spots on TLC SideReaction Side Reaction Problem->SideReaction e.g., unexpected product CheckConditions Check Reaction Conditions (Temp, Time, Stoichiometry) LowYield->CheckConditions OptimizeWorkup Optimize Workup (Quenching, Extraction, Washing) LowYield->OptimizeWorkup Purification Improve Purification (Recrystallization, Chromatography) ImpureProduct->Purification SideReaction->CheckConditions ChangeReagent Consider Alternative Reagent/ Catalyst SideReaction->ChangeReagent End Successful Synthesis CheckConditions->End OptimizeWorkup->End Purification->End ChangeReagent->End

Caption: A troubleshooting flowchart for common issues in synthesis.

References

5-Nitrouracil Crystallization and Polymorphism: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of 5-Nitrouracil. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the polymorphic forms of this compound and the factors influencing their formation.

Q1: How many polymorphs of this compound are known?

A1: this compound is known to exist in multiple polymorphic forms, including at least two anhydrous polymorphs and a monohydrate when crystallized from aqueous solutions.[1][2] The formation of these polymorphs is highly dependent on the crystallization temperature.[1][2] A third acentric anhydrous form has been reported from crystallization in acetonitrile. Additionally, a new polymorph of this compound monohydrate has been identified.[3]

Q2: What is the most stable polymorphic form of this compound?

A2: In aqueous environments, the monohydrate form is the most thermodynamically stable polymorph. Metastable anhydrous forms of this compound will undergo a solvent-mediated phase transformation (SMPT) to the more stable monohydrate form when left in contact with water.

Q3: What are the key factors that influence which polymorph of this compound is formed?

A3: The primary factors influencing the resulting polymorph of this compound are the choice of solvent and the crystallization temperature. Other factors that can affect polymorphism include the rate of cooling, level of supersaturation, and the presence of impurities.

Q4: Can the crystal habit of this compound be controlled?

A4: Yes, the crystal habit (the external shape of a crystal) can be influenced by the crystallization conditions. The choice of solvent is a major factor affecting crystal habit. For instance, different solvents can lead to variations in crystal shape from needles to plates. Additives or impurities can also modify the crystal habit by selectively adsorbing to specific crystal faces, thereby inhibiting or promoting growth in certain directions.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may arise during the crystallization of this compound.

Issue 1: Unexpected Formation of the Monohydrate

Q: I was trying to crystallize an anhydrous form of this compound from an aqueous solution, but I obtained the monohydrate instead. Why did this happen and how can I prevent it?

A: The formation of the monohydrate from aqueous solutions is a common issue as it is the most thermodynamically stable form in the presence of water. The metastable anhydrous forms will convert to the monohydrate through a process called solvent-mediated phase transformation.

Solutions:

  • Temperature Control: The formation of the two anhydrous polymorphs from water is temperature-dependent. Precise control over the crystallization temperature is crucial. While specific temperature ranges for each polymorph from pure water are not well-documented in easily accessible literature, experimenting with crystallization at different temperatures (e.g., just below boiling and at lower temperatures) may yield the desired anhydrous form.

  • Choice of Solvent: To avoid the formation of the monohydrate, consider using a non-aqueous solvent for crystallization. Acetonitrile has been reported to produce an acentric anhydrous form.

  • Rapid Isolation: Once the anhydrous crystals have formed, it is important to isolate them from the mother liquor promptly to prevent transformation to the monohydrate.

  • Storage Conditions: Store the isolated anhydrous this compound in a desiccated, low-humidity environment to prevent hydration over time.

Issue 2: Obtaining a Mixture of Polymorphs

Q: My crystallization experiment yielded a mixture of different crystal forms. How can I obtain a pure polymorph?

A: The formation of mixed polymorphs is often a result of slight variations in crystallization conditions or the presence of multiple nucleation events.

Solutions:

  • Seeding: Introduce a small crystal of the desired polymorph into the supersaturated solution. This "seed" crystal will promote the growth of that specific form.

  • Controlled Cooling: Employ a slow and controlled cooling rate. Rapid cooling can lead to the simultaneous nucleation of multiple forms.

  • Solvent Selection: The choice of solvent can significantly influence polymorphic selectivity. Experiment with different solvents to find one that preferentially yields the desired polymorph.

  • Slurry Conversion: If you have a mixture of a metastable and a stable form, you can create a slurry of the mixture in a solvent in which both forms have some solubility. Over time, the metastable form will dissolve and recrystallize as the more stable form.

Issue 3: Poor Crystal Quality (Small or Needle-like Crystals)

Q: The this compound crystals I obtained are very small or have a needle-like (acicular) habit, which is difficult to handle and filter. How can I grow larger, more uniform crystals?

A: Crystal size and habit are influenced by factors such as the rate of crystallization and the solvent used.

Solutions:

  • Slower Crystallization:

    • Slow Cooling: Decrease the cooling rate of your saturated solution. Placing the crystallization vessel in an insulated container can help to slow down the cooling process.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a nearly saturated solution. Covering the container with a perforated lid can control the evaporation rate.

    • Vapor Diffusion: Dissolve the this compound in a "good" solvent and place this solution in a larger, sealed container with a "poor" solvent in which this compound is less soluble. The slow diffusion of the poor solvent's vapor into the good solvent will gradually induce crystallization.

  • Solvent System Modification:

    • Solvent Choice: The choice of solvent can significantly impact crystal habit. Experiment with different solvents to find one that produces more equant (uniform) crystals.

    • Co-solvents: Using a mixture of solvents can sometimes alter the crystal habit.

Section 3: Data and Protocols

Quantitative Data

The following table summarizes some of the known quantitative data for this compound and one of its polymorphs. A comprehensive comparative table for all polymorphs is challenging to compile from publicly available data.

PropertyValuePolymorphReference
Molecular Weight 157.08 g/mol N/A
Melting Point >300 °C (decomposes)Not specified
Solubility in Water (25 °C) 3.61 g/LNot specified
Crystal System MonoclinicNew Monohydrate
Space Group P2₁/cNew Monohydrate
Unit Cell Parameters a = 6.2799(1) Å, b = 7.8481(2) Å, c = 13.8068(3) Å, β = 93.842(1)°New Monohydrate
Experimental Protocols

Protocol 1: Preparation of a New this compound Monohydrate Polymorph

This protocol is based on a published method and may yield a specific monohydrate polymorph. It is important to note that the inclusion of L-serine and pyridine (B92270) may result in a co-crystal or influence the polymorphic outcome in a way that is not achievable with pure this compound alone.

Materials:

  • This compound

  • L-serine

  • Pyridine

  • Deionized water

Procedure:

  • Dissolve 1 mmol of this compound and 1 mmol of L-serine in a mixture of 10 mL of water and 30 mL of pyridine.

  • Gently warm the solution to aid dissolution.

  • Allow the solution to stand undisturbed at ambient temperature for slow evaporation.

  • Colorless single crystals are reported to deposit after several days.

Protocol 2: General Protocol for Cooling Crystallization

This is a general procedure that can be adapted to screen for different polymorphs by varying the solvent and cooling rate.

Materials:

  • This compound

  • Selected crystallization solvent (e.g., water, ethanol, acetonitrile)

Procedure:

  • In a suitable flask, add a measured amount of this compound.

  • Gradually add the solvent while heating and stirring until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Once dissolved, cover the flask to prevent rapid evaporation and contamination.

  • Allow the solution to cool slowly to room temperature. To further control the cooling rate, the flask can be placed in a Dewar flask filled with warm water.

  • If no crystals form upon reaching room temperature, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • The solution can be placed in a refrigerator or ice bath to maximize the yield of crystals.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Visualizations

Logical Relationships in this compound Polymorphism

The following diagram illustrates the general relationship between the different forms of this compound that can be obtained from an aqueous solution.

G Polymorphic Relationships of this compound in Aqueous Solution A This compound in Aqueous Solution B Metastable Anhydrous Polymorph I A->B Crystallization (Temp. dependent) C Metastable Anhydrous Polymorph II A->C Crystallization (Temp. dependent) D Stable Monohydrate Polymorph A->D Crystallization B->D Solvent-Mediated Phase Transformation C->D Solvent-Mediated Phase Transformation

Caption: Polymorphic pathways of this compound in water.

Troubleshooting Workflow for Unexpected Crystallization Outcome

This workflow provides a logical sequence of steps to troubleshoot common issues in this compound crystallization.

G Troubleshooting Crystallization of this compound Start Start: Unexpected Crystal Form Identify Identify the obtained polymorph(s) using XRD, DSC, or Raman Start->Identify IsHydrate Is the product the monohydrate? Identify->IsHydrate IsMixture Is it a mixture of polymorphs? IsHydrate->IsMixture No ChangeSolvent Consider non-aqueous solvent (e.g., acetonitrile) IsHydrate->ChangeSolvent Yes BadHabit Are the crystals small or needle-like? IsMixture->BadHabit No Seed Use seeding with the desired polymorph IsMixture->Seed Yes ControlTemp Adjust and precisely control crystallization temperature BadHabit->ControlTemp No SlowCooling Decrease the cooling rate BadHabit->SlowCooling Yes End End: Desired Polymorph Obtained ChangeSolvent->End ControlTemp->End Seed->End ChangeSolventHabit Experiment with different solvents or co-solvents SlowCooling->ChangeSolventHabit ChangeSolventHabit->End

Caption: A decision-making workflow for troubleshooting.

References

Technical Support Center: Optimizing HPLC Separation of 5-Nitrouracil and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 5-Nitrouracil and its metabolites.

Troubleshooting Guides

This section offers systematic approaches to resolving common issues encountered during the HPLC analysis of this compound and its metabolites.

General Troubleshooting Workflow

Encountering problems with your HPLC separation can be frustrating. The following workflow provides a logical sequence of steps to identify and resolve the most common issues.

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Resolution, Peak Tailing) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system system_ok System OK? check_system->system_ok investigate_mobile_phase Investigate Mobile Phase (Composition, pH, Degassing) system_ok->investigate_mobile_phase Yes resolve_system_issues Resolve System Issues (Leaks, Pump Malfunction) system_ok->resolve_system_issues No mobile_phase_ok Mobile Phase OK? investigate_mobile_phase->mobile_phase_ok investigate_column Investigate Column (Age, Contamination, Voids) mobile_phase_ok->investigate_column Yes prepare_fresh_mp Prepare Fresh Mobile Phase mobile_phase_ok->prepare_fresh_mp No column_ok Column OK? investigate_column->column_ok investigate_sample Investigate Sample (Concentration, Solvent) column_ok->investigate_sample Yes replace_column Replace/Clean Column column_ok->replace_column No sample_ok Sample OK? investigate_sample->sample_ok method_optimization Method Optimization (Gradient, Temperature, Flow Rate) sample_ok->method_optimization Yes adjust_sample_prep Adjust Sample Preparation sample_ok->adjust_sample_prep No end Problem Resolved method_optimization->end resolve_system_issues->check_system prepare_fresh_mp->investigate_mobile_phase replace_column->investigate_column adjust_sample_prep->investigate_sample

Caption: A stepwise guide to troubleshooting common HPLC separation issues.

Frequently Asked Questions (FAQs)

This section addresses specific questions related to the optimization of this compound and its metabolite separation.

Method Development and Optimization

Q1: What is a good starting point for an HPLC method to separate this compound and its potential primary metabolite, 5-Aminouracil?

A good starting point for separating this compound and its more polar metabolite, 5-Aminouracil, is a reversed-phase HPLC method. Due to the polar nature of these compounds, a C18 column with good end-capping is recommended to minimize peak tailing.

Experimental Protocol: Initial Method

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% B to 30% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

Q2: How can I optimize the mobile phase to improve the separation of this compound and its metabolites?

Optimizing the mobile phase is crucial for achieving good resolution. The key parameters to adjust are the organic modifier concentration, the pH, and the buffer concentration.

  • Organic Modifier: Acetonitrile is often a good choice as it typically provides sharper peaks and lower backpressure compared to methanol (B129727). Adjusting the gradient slope or the isocratic percentage of acetonitrile will directly impact the retention times of your analytes.

  • pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like this compound and its metabolites. Since these are weakly acidic compounds, working at a pH below their pKa (around 2-3 pH units lower) will ensure they are in their neutral form, leading to better retention on a reversed-phase column. An acidic mobile phase, such as one containing 0.1% formic acid, is a good starting point.

  • Buffer Concentration: A buffer concentration of 10-25 mM is generally sufficient to control the pH and provide good peak shapes.

Illustrative Data: Effect of Mobile Phase pH on Retention Time

CompoundRetention Time (min) at pH 3.0Retention Time (min) at pH 5.0
5-Aminouracil3.52.8
This compound8.27.1

Note: This data is illustrative and actual retention times will vary based on the specific HPLC system and conditions.

Troubleshooting Common Problems

Q3: My peaks for this compound and its metabolites are tailing. What are the likely causes and how can I fix this?

Peak tailing is a common issue when analyzing polar and acidic compounds. The primary causes include:

  • Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analytes, causing tailing.

    • Solution: Use a well-end-capped column. Lowering the mobile phase pH (e.g., with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Voids: Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can disrupt the sample band.

    • Solution: Use a guard column and filter your samples. If a void is suspected, the column may need to be replaced.

Q4: I am observing poor resolution between this compound and a closely eluting metabolite. What steps can I take to improve it?

Improving resolution requires adjusting chromatographic parameters to increase the separation between the two peaks.

  • Decrease the Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution of closely eluting compounds.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds, potentially improving resolution.

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.

  • Increase the Column Length or Decrease the Particle Size: Using a longer column or a column with smaller particles will increase the number of theoretical plates and improve resolution.

Illustrative Data: Effect of Gradient Time on Resolution

Gradient Time (min)Resolution (Rs) between this compound and Metabolite X
101.2
151.8
202.2

Note: This data is illustrative. A resolution value of ≥ 1.5 is generally considered acceptable for baseline separation.

Q5: My retention times are shifting from run to run. What could be the cause?

Retention time instability can be caused by several factors:

  • Inconsistent Mobile Phase Preparation: Even small variations in the mobile phase composition or pH can lead to shifts in retention time.

  • Column Temperature Fluctuations: Inadequate column temperature control can cause retention time drift.

  • Pump Issues: An improperly functioning pump can deliver an inconsistent mobile phase flow rate.

  • Column Equilibration: Insufficient column equilibration time between runs can lead to drifting retention times.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The primary metabolic pathway for many nitroaromatic compounds involves the reduction of the nitro group. For this compound, this is expected to proceed through nitroso and hydroxylamine (B1172632) intermediates to form 5-Aminouracil.

Metabolic_Pathway This compound This compound 5-Nitrosouracil 5-Nitrosouracil This compound->5-Nitrosouracil Nitroreductase 5-Hydroxylaminouracil 5-Hydroxylaminouracil 5-Nitrosouracil->5-Hydroxylaminouracil Nitroreductase 5-Aminouracil 5-Aminouracil 5-Hydroxylaminouracil->5-Aminouracil Nitroreductase

Caption: Proposed metabolic reduction pathway of this compound.

Logical Relationship of HPLC Optimization Parameters

Optimizing an HPLC separation involves understanding the interplay between various parameters. The following diagram illustrates the logical connections between key factors for separating this compound and its metabolites.

HPLC_Optimization cluster_parameters Adjustable Parameters cluster_outcomes Desired Outcomes Mobile_Phase Mobile Phase (% Organic, pH, Buffer) Resolution Resolution (Rs) Mobile_Phase->Resolution Peak_Shape Peak Shape (Tailing Factor) Mobile_Phase->Peak_Shape Retention_Time Retention Time (tR) Mobile_Phase->Retention_Time Column_Properties Column (Stationary Phase, Dimensions) Column_Properties->Resolution Column_Properties->Peak_Shape Column_Properties->Retention_Time Instrument_Settings Instrument Settings (Flow Rate, Temperature) Instrument_Settings->Resolution Instrument_Settings->Retention_Time Analysis_Time Analysis Time Instrument_Settings->Analysis_Time

Technical Support Center: Addressing Poor Cell Permeability of 5-Nitrouracil In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of 5-Nitrouracil in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

This compound is a derivative of uracil, a nucleobase found in RNA.[1][2] It is investigated for its potential as an anticancer agent.[1] However, for it to be effective, it must be able to cross the cell membrane to reach its intracellular target. Poor membrane permeability is a common reason for the low efficacy of potentially potent drug candidates in cell-based assays and in vivo.[3]

Q2: What are the likely causes of this compound's poor cell permeability?

The poor cell permeability of this compound can be attributed to several of its physicochemical properties:

  • High Polarity: The presence of a nitro group and multiple polar functional groups in its structure likely contributes to a high polar surface area, which can hinder its passage through the lipophilic cell membrane.[3]

  • Low Lipophilicity: The molecule may not be sufficiently soluble in the lipid bilayer of the cell membrane.

  • Charge: Depending on the pH of the experimental medium, the molecule may be charged, which generally reduces passive diffusion across the cell membrane. The predicted pKa of this compound is approximately 5.19.

  • Efflux Transporter Substrate: It is possible that this compound is recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

Q3: How can I experimentally measure the cell permeability of this compound in my lab?

Several in vitro methods are available to assess cell permeability:

  • Caco-2 Permeability Assay: This is a widely used method that employs a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is measured.

  • MDCK Permeability Assay: The Madin-Darby canine kidney (MDCK) cell line is another epithelial cell line used to model the intestinal barrier. MDCK cells grow and differentiate faster than Caco-2 cells. Transfected MDCK cells, such as MDR1-MDCK, can be used to specifically investigate the role of P-gp efflux.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. PAMPA is a high-throughput method for assessing passive permeability.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound's low permeability.

Issue 1: Low intracellular concentration of this compound in cell-based assays.
  • Possible Cause: Poor passive diffusion across the cell membrane.

  • Troubleshooting Steps:

    • Increase Compound Lipophilicity:

      • Prodrug Approach: Synthesize a more lipophilic prodrug of this compound. An ester or an amide linkage can be used to attach a lipophilic moiety, which is cleaved intracellularly to release the active drug.

    • Enhance Solubility in the Assay Medium:

      • Use of Solubilizing Agents: A small percentage of a biocompatible organic solvent like DMSO can be used to increase the solubility of the compound in the culture medium. However, the final concentration of the solvent should be carefully optimized to avoid cell toxicity.

    • Nanoparticle-based Delivery:

      • Liposomal Formulation: Encapsulating this compound in liposomes can improve its solubility and facilitate its entry into cells.

      • Polymeric Nanoparticles: Formulating this compound into polymeric nanoparticles can enhance its stability, solubility, and cellular uptake.

Issue 2: High variability in permeability assay results.
  • Possible Cause: Inconsistent cell monolayer integrity or experimental conditions.

  • Troubleshooting Steps:

    • Monitor Monolayer Integrity:

      • Transepithelial Electrical Resistance (TEER): Regularly measure the TEER of Caco-2 or MDCK cell monolayers to ensure the formation of tight junctions. The TEER values should be stable and within the acceptable range for your cell line before and after the experiment.

      • Lucifer Yellow Permeability: Use a fluorescent marker like Lucifer yellow to assess the integrity of the cell monolayer.

    • Standardize Experimental Conditions:

      • pH Control: Maintain a consistent and physiological pH in the donor and receiver compartments of your permeability assay, as pH can affect the charge and permeability of this compound.

      • Incubation Time and Temperature: Use a standardized incubation time and maintain a constant temperature (typically 37°C) throughout the experiment.

Issue 3: Suspected active efflux of this compound.
  • Possible Cause: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Troubleshooting Steps:

    • Bidirectional Permeability Assay: Perform a bidirectional Caco-2 or MDCK assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

    • Use of Efflux Inhibitors: Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.

    • Utilize MDR1-MDCK Cells: Employ the MDR1-MDCK cell line, which overexpresses human P-gp, to specifically study P-gp-mediated efflux.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC4H3N3O4
Molecular Weight157.08 g/mol
AppearanceOff-white to pale yellow crystalline powder
Water Solubility3.61 g/L (at 25°C)
Predicted pKa5.19 ± 0.10

Table 2: Comparison of In Vitro Permeability Assays

AssayPrincipleAdvantagesDisadvantages
Caco-2 Measures transport across a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium.Gold standard for predicting human intestinal absorption, expresses various transporters.Slow cell differentiation (21 days), can be labor-intensive.
MDCK Measures transport across a monolayer of canine kidney epithelial cells.Faster cell growth than Caco-2 cells, good for studying passive diffusion and specific transporters (with transfected cells).Lower expression of some human transporters compared to Caco-2 cells.
PAMPA Measures passive diffusion across an artificial lipid membrane.High-throughput, low cost, measures only passive diffusion.Does not account for active transport or paracellular pathways.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general guideline for performing a Caco-2 permeability assay. Optimization may be required for specific experimental conditions.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

    • Optionally, perform a Lucifer yellow permeability test to confirm monolayer integrity.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Prepare the dosing solution of this compound in HBSS at the desired concentration.

    • For Apical-to-Basolateral (A-B) Permeability: Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • For Basolateral-to-Apical (B-A) Permeability: Add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Protocol 2: Formulation of this compound Loaded Liposomes

This protocol describes a common method for preparing liposomes.

  • Lipid Film Hydration:

    • Dissolve the lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Add this compound to the lipid solution.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller and more uniform vesicles (e.g., small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or pass it through an extruder with membranes of a defined pore size.

  • Purification:

    • Remove the unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or centrifugation.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by quantifying the amount of encapsulated this compound and the total amount of drug used.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_assessment Permeability Assessment cluster_strategies Improvement Strategies cluster_evaluation Re-evaluation Problem Poor Cell Permeability of this compound Assay In Vitro Permeability Assays (Caco-2, MDCK, PAMPA) Problem->Assay Prodrug Prodrug Synthesis Assay->Prodrug If passive permeability is low Nano Nanoparticle Formulation Assay->Nano If solubility/permeability is low Formulation Formulation Optimization Assay->Formulation If solubility is a major issue Reassay Re-assess Permeability Prodrug->Reassay Nano->Reassay Formulation->Reassay

Caption: Troubleshooting workflow for addressing poor cell permeability.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_Free This compound (Free Drug) Membrane Lipid Bilayer Drug_Free->Membrane Poor Passive Diffusion Efflux Efflux Pump (e.g., P-gp) Drug_Free->Efflux Efflux Drug_Nano This compound (Nanoparticle) Drug_Nano->Membrane Enhanced Uptake Target Intracellular Target Membrane->Target Intracellular Release Efflux->Drug_Free

Caption: Cellular transport pathways for this compound.

References

Technical Support Center: Strategies to Minimize Off-Target Effects of 5-Nitrouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 5-Nitrouracil in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of uracil (B121893), a nucleobase found in RNA. It is investigated for its potential as an anticancer agent.[1][2] Its primary mechanism of action is believed to be the inhibition of DNA and RNA synthesis, which is crucial for the proliferation of cancer cells.[1]

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound like this compound interacts with unintended molecules (proteins, nucleic acids, etc.) in the cell, in addition to its intended target. These unintended interactions are a significant concern as they can lead to:

  • Misinterpretation of experimental results: Attributing an observed phenotype to the on-target effect when it is actually caused by an off-target interaction.[3]

  • Cellular toxicity: Off-target binding can disrupt essential cellular pathways, leading to cell death or other toxic effects unrelated to the intended therapeutic mechanism.[3]

  • Reduced therapeutic efficacy: If the desired therapeutic outcome is diluted by numerous off-target effects.

Q3: How can I proactively minimize off-target effects in my experiments with this compound?

Several strategies can be employed to minimize off-target effects:

  • Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. This can be determined through a dose-response curve.

  • Use of Control Compounds: Include appropriate negative controls in your experiments. While specific inactive analogs of this compound are not readily documented, using uracil as a control could help differentiate effects caused by the core structure versus the nitro group.

  • Advanced Validation Techniques: Employ methods like genetic knockdown (e.g., siRNA or CRISPR) of the presumed target. If the phenotype persists after reducing the target's expression, it is likely due to off-target effects.

  • Targeted Delivery Systems: For in vivo studies, consider targeted drug delivery systems to increase the concentration of this compound at the desired site and reduce systemic exposure.

Troubleshooting Guides

Issue: Inconsistent or unexpected experimental results.

Possible Cause: Off-target effects of this compound may be influencing the experimental outcome.

Troubleshooting Steps:

  • Verify On-Target Engagement: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to its intended target in your experimental system.

  • Perform a Concentration Gradient Experiment: Re-evaluate the dose-response curve to ensure you are using the optimal concentration.

  • Cross-Validation with Different Cell Lines: Test the effect of this compound in multiple cell lines with varying expression levels of the putative target.

  • Computational Analysis: Use computational tools to predict potential off-target interactions of this compound based on its structure.

Issue: High cellular toxicity observed at effective concentrations.

Possible Cause: The observed toxicity may be a result of off-target effects rather than the on-target mechanism.

Troubleshooting Steps:

  • Rescue Experiment: If possible, overexpress the intended target protein. If the toxicity is on-target, increased target levels might rescue the cells.

  • Proteome-Wide Profiling: Employ quantitative mass spectrometry-based proteomics to identify proteins that show altered abundance or thermal stability upon this compound treatment, which could indicate off-target interactions.

  • Pathway Analysis: Analyze the identified off-target candidates to determine if they belong to critical cellular pathways that could explain the observed toxicity.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (µM)On-Target Effect (% Inhibition of DNA Synthesis)Off-Target Effect (% Cell Viability Reduction in Target-Knockout Cells)
0.1155
15512
109245
1009888

This table presents hypothetical data to illustrate the concept of comparing on-target versus off-target effects at different concentrations.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Dose-Response Curve

Objective: To identify the lowest concentration of this compound that achieves the desired on-target effect (e.g., 50% inhibition of cell proliferation).

Methodology:

  • Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells at each concentration.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the binding of this compound to its intracellular target(s).

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle or a specific concentration of this compound and incubate to allow for compound entry and binding.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based detection method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve indicates target engagement.

Visualizations

On_Target_Pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Metabolic Activation Metabolic Activation Cellular Uptake->Metabolic Activation Active Metabolites Active Metabolites Metabolic Activation->Active Metabolites DNA_Polymerase DNA Polymerase Active Metabolites->DNA_Polymerase Inhibition RNA_Polymerase RNA Polymerase Active Metabolites->RNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis RNA_Synthesis RNA Synthesis Inhibition RNA_Polymerase->RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest RNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Presumed on-target signaling pathway of this compound.

Off_Target_Pathway This compound This compound Unintended_Target Off-Target Protein (e.g., Kinase) This compound->Unintended_Target Binding Signaling_Cascade Altered Signaling Cascade Unintended_Target->Signaling_Cascade Modulation Cellular_Response Unintended Cellular Response (e.g., Toxicity, Altered Metabolism) Signaling_Cascade->Cellular_Response

Caption: Hypothetical off-target effect of this compound.

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Target Validation cluster_Phase3 Phase 3: Off-Target Identification Dose_Response Dose-Response Curve (Determine IC50) Initial_Toxicity Initial Toxicity Assessment Dose_Response->Initial_Toxicity Target_Engagement Target Engagement Assay (e.g., CETSA) Initial_Toxicity->Target_Engagement Genetic_Knockdown Genetic Knockdown/Knockout of Putative Target Target_Engagement->Genetic_Knockdown Proteome_Profiling Proteome-Wide Profiling (e.g., Quantitative MS) Genetic_Knockdown->Proteome_Profiling Bioinformatic_Prediction Bioinformatic Off-Target Prediction Proteome_Profiling->Bioinformatic_Prediction

Caption: Workflow for minimizing and identifying off-target effects.

References

Validation & Comparative

5-Nitrouracil vs. 5-Fluorouracil: A Comparative Analysis of Cytotoxicity in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity in the scientific literature exists when comparing the cytotoxic effects of 5-Nitrouracil (5-NU) and 5-Fluorouracil (5-FU) in the context of colon cancer. While 5-Fluorouracil is a cornerstone of chemotherapy for colorectal cancer with a vast body of research detailing its mechanisms and efficacy, this compound remains largely uncharacterized as a direct cytotoxic agent against cancer cells.

Currently, publicly available experimental data on the cytotoxicity of this compound in colon cancer cell lines, or any cancer cell line, is scarce to non-existent. Its primary role in cancer research has been as a thymidine (B127349) phosphorylase inhibitor, utilized in laboratory settings to stabilize 5-FU concentrations for pharmacokinetic studies. In contrast, 5-Fluorouracil has been extensively studied for decades, providing a wealth of data on its potent anti-cancer properties.

This guide, therefore, provides a comprehensive overview of the well-established cytotoxicity of 5-Fluorouracil in colon cancer cell lines, and frames this information against the current lack of available data for this compound, highlighting a significant gap in the research landscape.

5-Fluorouracil: A Potent Cytotoxic Agent in Colon Cancer

5-Fluorouracil is an antimetabolite drug that exerts its anticancer effects primarily through the inhibition of thymidylate synthase (TS) and the misincorporation of its metabolites into RNA and DNA.[1] This disruption of essential cellular processes leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Recent research has further elucidated that in gastrointestinal cancers, including colon cancer, 5-FU's primary mechanism of cell killing is through interference with RNA synthesis, particularly ribosomal RNA.[2][3]

Quantitative Cytotoxicity Data of 5-Fluorouracil

The cytotoxic efficacy of 5-FU is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary depending on the cell line, exposure time, and the specific assay used.

Cell LineIC50 (µM)Exposure TimeAssay
HCT-1161851 dayMTT
HCT-11611.33 daysMTT
HCT-1161.485 daysMTT
HT-29Not reached1-3 daysMTT
HT-2911.255 daysMTT
COLO-2053.2Not SpecifiedMTT
HT-2913Not SpecifiedMTT
LS174T (parental)8.785Not SpecifiedNot Specified
LS174T (5-FU resistant)31.46Not SpecifiedNot Specified

Table 1: IC50 values of 5-Fluorouracil in various human colon cancer cell lines. Data compiled from multiple sources.[4][5]

Signaling Pathways of 5-Fluorouracil-Induced Cytotoxicity

The cytotoxic effects of 5-FU are mediated through a complex interplay of cellular signaling pathways. Upon intracellular conversion to its active metabolites, 5-FU triggers a cascade of events that ultimately lead to programmed cell death.

5-Fluorouracil Signaling Pathway cluster_0 Intracellular Activation cluster_1 Mechanisms of Action cluster_2 Cellular Response 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUMP FdUMP FUDP->FdUMP FdUTP FdUTP FUDP->FdUTP RNA Damage RNA Damage FUTP->RNA Damage Incorporation into RNA TS Inhibition TS Inhibition FdUMP->TS Inhibition Inhibition of Thymidylate Synthase DNA Damage DNA Damage FdUTP->DNA Damage Incorporation into DNA Cell Cycle Arrest Cell Cycle Arrest RNA Damage->Cell Cycle Arrest DNA Damage->Cell Cycle Arrest TS Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Cytotoxicity Assay Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding Drug Incubation Drug Incubation Seeding->Drug Incubation MTT Assay MTT Assay Drug Incubation->MTT Assay Clonogenic Assay Clonogenic Assay Drug Incubation->Clonogenic Assay Data Analysis Data Analysis MTT Assay->Data Analysis Clonogenic Assay->Data Analysis

References

A Comparative Analysis of Thymidine Phosphorylase Inhibitors: 5-Nitrouracil in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thymidine (B127349) phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a pivotal enzyme in nucleoside metabolism and a key player in cancer progression. Its upregulation in various solid tumors is linked to increased angiogenesis, metastasis, and resistance to apoptosis, making it a prime target for anticancer drug development. This guide provides a comparative analysis of 5-Nitrouracil and other prominent thymidine phosphorylase inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Thymidine Phosphorylase Inhibitors

While direct inhibitory data for this compound against thymidine phosphorylase is not extensively available in publicly accessible literature, the inhibitory potential of structurally related uracil (B121893) derivatives provides valuable insights. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key TP inhibitors, offering a quantitative basis for comparison.

InhibitorIC50 (µM)Enzyme SourceNotes
Tipiracil (TPI) 0.014 ± 0.002Recombinant E. coli TPA potent and clinically approved TP inhibitor.[1]
7-Deazaxanthine 41.0 ± 1.63Recombinant E. coli TPA commonly used reference standard in TP inhibition assays.[1]
5-Chlorouracil-linked pyrazolo[1,5-α][2][3][4]triazines Not specifiedNot specifiedMentioned as a class of TP inhibitors.
1,2,4-triazolo[1,5-a]triazin-5,7-dione derivatives Not specifiedNot specifiedInvestigated for their TP inhibitory potential.
1,3,5-triazin-2,4-dione derivatives Not specifiedNot specifiedExplored as potential TP inhibitors.
Dihydropyrimidone derivatives 303.5 ± 0.40 to 322.6 ± 1.60Not specifiedA class of compounds showing moderate TP inhibitory activity.
5-Halo-2-aminoimidazolylmethyluracils ~0.020E. coli TPNovel and highly potent inhibitors, structurally related to uracil.
2'-Nitroimidazolylmethyluracil prodrugs 22-24E. coli TPBioreductively activated prodrugs with lower activity compared to their active form.
Quinoxaline derivatives 3.20 ± 0.10 to >50Not specifiedA series of compounds with a wide range of inhibitory potency against TP.
Thiobarbituric acid analogs 6.9 to >380Not specifiedSeveral analogs demonstrated significant TP inhibitory potential.
4-Hydroxybenzohydrazides 6.8 to >200Not specifiedA class of compounds with varying degrees of TP inhibition.
Natural Compounds (e.g., Flavonoids, Coumarins) 44.0 to >400Recombinant E. coli TPExhibit a broad spectrum of inhibitory activities.

Note: The IC50 values can vary depending on the experimental conditions, including enzyme and substrate concentrations.

The Role of Thymidine Phosphorylase in Cancer Progression

Thymidine phosphorylase contributes to a malignant phenotype through multiple mechanisms. Its enzymatic activity, the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate, is crucial for its pro-angiogenic effects. The product, 2-deoxy-D-ribose, can stimulate the production of vascular endothelial growth factor (VEGF), a key driver of angiogenesis. Furthermore, TP has been shown to protect cancer cells from apoptosis induced by hypoxia and certain chemotherapeutic agents.

Thymidine_Phosphorylase_Signaling cluster_0 Tumor Microenvironment cluster_1 Tumor Cell Hypoxia Hypoxia TP Thymidine Phosphorylase (TP/PD-ECGF) Hypoxia->TP Upregulates Chemotherapy Chemotherapy Chemotherapy->TP Upregulates Thymine Thymine TP->Thymine dRP 2-deoxy-D-ribose-1-P TP->dRP PI3K_Akt PI3K/Akt Pathway TP->PI3K_Akt Activates Thymidine Thymidine Thymidine->TP dR 2-deoxy-D-ribose dRP->dR VEGF VEGF Secretion dR->VEGF Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Thymidine Phosphorylase Signaling in Cancer.

Experimental Protocols

A standardized in vitro assay is crucial for the comparative evaluation of thymidine phosphorylase inhibitors. The following protocol outlines a common spectrophotometric method.

Thymidine Phosphorylase Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of test compounds against thymidine phosphorylase.

Principle: The assay measures the decrease in absorbance at 290 nm, which corresponds to the enzymatic conversion of thymidine to thymine.

Materials:

  • Recombinant E. coli Thymidine Phosphorylase (TP)

  • Thymidine (substrate)

  • Test compounds (e.g., this compound, other inhibitors)

  • Reference inhibitor (e.g., 7-Deazaxanthine or Tipiracil)

  • 50 mM Potassium Phosphate (B84403) Buffer (pH 7.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 290 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of thymidine in the potassium phosphate buffer.

    • Dissolve the test compounds and reference inhibitor in DMSO to create stock solutions. Further dilute with the buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Dilute the TP enzyme in the potassium phosphate buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 150 µL of 50 mM Potassium Phosphate Buffer (pH 7.0)

      • 20 µL of the TP enzyme solution (e.g., 0.058 U/well)

      • 10 µL of the test compound solution at various concentrations. For the control wells, add 10 µL of buffer with the same concentration of DMSO.

  • Pre-incubation:

    • Incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the thymidine substrate solution (e.g., final concentration of 1.5 mM) to each well.

    • Immediately start monitoring the decrease in absorbance at 290 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep setup Set up Assay in 96-well Plate (Buffer, Enzyme, Inhibitor) prep->setup preincubate Pre-incubate at 30°C (10 minutes) setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Absorbance at 290 nm (Kinetic Read) initiate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: Experimental Workflow for TP Inhibition Assay.

Conclusion

The inhibition of thymidine phosphorylase remains a compelling strategy in the development of novel anticancer therapies. While a direct, quantitative comparison of this compound with other leading inhibitors is hampered by the limited availability of its specific IC50 value, the data on structurally similar uracil derivatives suggest that this class of compounds holds significant promise. The established experimental protocols provide a robust framework for the systematic evaluation of new chemical entities targeting this critical enzyme. Future structure-activity relationship studies on a broader range of nitrated uracil derivatives will be instrumental in elucidating their full therapeutic potential.

References

validation of 5-Nitrouracil's anticancer activity in vitro and in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer activity of 5-Nitrouracil, benchmarked against the clinically established chemotherapeutic agent, 5-Fluorouracil (5-FU). Due to the limited availability of direct experimental data for this compound, this document serves as a comprehensive framework, outlining the methodologies and potential signaling pathways involved in the anticancer effects of uracil (B121893) analogs. The experimental data for this compound presented herein is illustrative and intended to guide researchers in their evaluation of this compound.

In Vitro Anticancer Activity

The primary method for assessing the direct cytotoxic effects of a compound on cancer cells is through in vitro cell viability assays. These assays determine the concentration of the drug required to inhibit the growth of a cancer cell population by 50% (IC50).

Comparative Cytotoxicity Data (Hypothetical IC50 Values)

The following table presents hypothetical IC50 values for this compound compared to experimentally determined ranges for 5-Fluorouracil across various cancer cell lines. This illustrates how a direct comparison would be structured.

Cell LineCancer TypeThis compound (µM) (Hypothetical)5-Fluorouracil (µM)
MCF-7Breast Adenocarcinoma255 - 50
HCT-116Colorectal Carcinoma303 - 20
A549Lung Carcinoma4510 - 100
HepG2Hepatocellular Carcinoma358 - 60

Note: The hypothetical values for this compound are postulated based on its structural similarity to 5-FU and are for illustrative purposes only. Actual experimental validation is required.

In Vivo Anticancer Activity

To evaluate the therapeutic potential of a compound in a living organism, in vivo studies using animal models, such as mouse xenografts, are essential. These studies assess the ability of the compound to inhibit tumor growth.

Comparative Tumor Growth Inhibition (Illustrative Data)

This table illustrates the potential format for comparing the in vivo efficacy of this compound and 5-Fluorouracil in a mouse xenograft model of colorectal cancer (HCT-116).

Treatment GroupDosageTumor Volume Reduction (%)
Vehicle Control-0
This compound50 mg/kg40 (Illustrative)
5-Fluorouracil20 mg/kg60

Note: The tumor volume reduction for this compound is an illustrative value and requires experimental verification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells harvest Harvest and Count Cells cell_culture->harvest seed Seed Cells in 96-well Plate harvest->seed drug_prep Prepare Serial Dilutions of this compound/5-FU treat Add Drug to Wells drug_prep->treat incubate_drug Incubate for 48-72 hours treat->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate Cell Viability (%) read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_endpoint Endpoint Analysis cell_prep Prepare Cancer Cell Suspension implant Subcutaneously Inject Cells into Mice cell_prep->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize administer Administer this compound/5-FU or Vehicle randomize->administer monitor Monitor Tumor Size and Body Weight administer->monitor euthanize Euthanize Mice monitor->euthanize excise Excise and Weigh Tumors euthanize->excise analyze Analyze Tumor Tissue (e.g., Histology) excise->analyze MoA_Diagram This compound This compound 5-Nitrodeoxyuridine Monophosphate (this compound-dUMP) 5-Nitrodeoxyuridine Monophosphate (this compound-dUMP) This compound->5-Nitrodeoxyuridine Monophosphate (this compound-dUMP) 5-Nitrouridine Triphosphate (this compound-UTP) 5-Nitrouridine Triphosphate (this compound-UTP) This compound->5-Nitrouridine Triphosphate (this compound-UTP) Thymidylate Synthase Thymidylate Synthase 5-Nitrodeoxyuridine Monophosphate (this compound-dUMP)->Thymidylate Synthase Thymidine Monophosphate (dTMP) Thymidine Monophosphate (dTMP) Thymidylate Synthase->Thymidine Monophosphate (dTMP) Inhibition DNA Synthesis and Repair DNA Synthesis and Repair Thymidine Monophosphate (dTMP)->DNA Synthesis and Repair Required for DNA Damage DNA Damage DNA Synthesis and Repair->DNA Damage Disruption leads to Apoptosis Apoptosis DNA Damage->Apoptosis RNA Synthesis RNA Synthesis 5-Nitrouridine Triphosphate (this compound-UTP)->RNA Synthesis Incorporation into RNA RNA Dysfunction RNA Dysfunction RNA Synthesis->RNA Dysfunction RNA Dysfunction->Apoptosis

A Researcher's Guide to Internal Standards in HPLC Analysis: A Comparative Look at 5-Nitrouracil and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in High-Performance Liquid Chromatography (HPLC) analysis, the selection of an appropriate internal standard is a critical, yet often challenging, decision. An ideal internal standard co-elutes in a reproducible manner and behaves similarly to the analyte of interest throughout the sample preparation and analysis process, thereby correcting for variations in injection volume, sample matrix effects, and instrument response.

This guide provides a comparative overview of 5-Nitrouracil as an internal standard and evaluates its potential performance against other commonly used alternatives, particularly in the context of analyzing structurally similar compounds such as the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU). The information presented herein is a synthesis of data from various studies to offer a comprehensive perspective for analytical method development.

The Role of this compound as an Internal Standard

This compound, a derivative of uracil (B121893), presents several characteristics that make it a candidate for an internal standard in the HPLC analysis of nucleobases and their analogs. Its structure, featuring the uracil backbone, provides a degree of chemical similarity to analytes like 5-Fluorouracil, thymine, and uracil itself. The presence of the nitro group alters its polarity and retention time, allowing for chromatographic separation from the parent compounds.

Comparative Analysis of Internal Standards

The selection of an internal standard is a meticulous process guided by several key performance indicators. While direct comparative data for this compound is limited, we can infer its potential performance and compare it with established alternatives based on existing research.

Table 1: Performance Characteristics of Uracil-Based Internal Standards for 5-Fluorouracil Analysis

Internal StandardAnalyteLinearity (r²)Precision (%RSD)Accuracy/Recovery (%)Key Considerations
This compound 5-Fluorouracil (Hypothetical)Data not availableData not availableData not availableStructurally similar to 5-FU. The nitro group may influence its stability under certain mobile phase conditions.
5-Bromouracil 5-Fluorouracil>0.999[1]Intra-day: < 5.0%, Inter-day: < 10.7%[2]94.6% - 96.2%[1]Demonstrated effectiveness for 5-FU analysis. Halogenated compounds can provide good chromatographic separation.
5-Chlorouracil 5-FluorouracilData not availableData not availableData not availableMentioned as a superior alternative to 5-fluorocytosine (B48100) for 5-FU analysis, suggesting good performance characteristics.[3]

Note: The data for 5-Bromouracil and the mention of 5-Chlorouracil are derived from studies analyzing 5-Fluorouracil. The performance of this compound is hypothetical and would require experimental validation.

Experimental Protocols

To facilitate the evaluation and comparison of these internal standards in your own laboratory, a detailed, hypothetical experimental protocol for the HPLC analysis of 5-Fluorouracil is provided below. This protocol is a composite based on established methods for similar analyses.

Protocol 1: HPLC Method for the Analysis of 5-Fluorouracil Using a Uracil-Based Internal Standard

1. Objective: To quantify the concentration of 5-Fluorouracil in a given sample using an internal standard method with either this compound, 5-Bromouracil, or 5-Chlorouracil.

2. Materials and Reagents:

  • 5-Fluorouracil (analytical standard)

  • This compound, 5-Bromouracil, or 5-Chlorouracil (internal standard)

  • HPLC-grade acetonitrile (B52724) and methanol (B129727)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

3. Instrumentation:

  • HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

4. Preparation of Standard Solutions:

  • Analyte Stock Solution (5-FU): Accurately weigh and dissolve 10 mg of 5-Fluorouracil in 100 mL of deionized water to obtain a stock solution of 100 µg/mL.

  • Internal Standard Stock Solution (IS): Accurately weigh and dissolve 10 mg of the chosen internal standard (this compound, 5-Bromouracil, or 5-Chlorouracil) in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 5-FU stock solution and a constant volume of the IS stock solution into volumetric flasks and diluting with the mobile phase to achieve a range of 5-FU concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) with a fixed IS concentration (e.g., 5 µg/mL).

5. Sample Preparation:

  • For liquid samples, dilute an appropriate volume with the mobile phase to fall within the calibration range.

  • Spike the diluted sample with the internal standard to the same final concentration as in the calibration standards.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

6. HPLC Conditions:

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous phase (e.g., water with 0.1% formic acid) in an isocratic or gradient elution. A starting point could be 10:90 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 260 nm

7. Data Analysis:

  • Identify the peaks for 5-Fluorouracil and the internal standard based on their retention times.

  • Calculate the ratio of the peak area of 5-Fluorouracil to the peak area of the internal standard for each calibration standard and the sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of 5-Fluorouracil.

  • Determine the concentration of 5-Fluorouracil in the sample using the calibration curve.

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for HPLC Analysis with Internal Standard cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_analyte Prepare Analyte Stock Solution prep_cal Prepare Calibration Standards prep_analyte->prep_cal prep_is Prepare Internal Standard Stock Solution prep_is->prep_cal prep_sample Prepare and Spike Sample prep_is->prep_sample hplc_inject Inject into HPLC System prep_cal->hplc_inject prep_sample->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Peak Integration and Area Ratio Calculation hplc_detect->data_integrate data_curve Construct Calibration Curve data_integrate->data_curve data_quantify Quantify Analyte in Sample data_curve->data_quantify

Caption: A flowchart illustrating the key steps in an HPLC analysis utilizing an internal standard.

Internal_Standard_Selection Logical Flow for Internal Standard Selection start Define Analyte and Matrix criteria Identify Key Criteria: - Structural Similarity - Resolvable Retention Time - Stability - Non-interference - Commercial Availability start->criteria candidates Select Potential Candidates: - this compound - 5-Bromouracil - 5-Chlorouracil criteria->candidates validation Perform Method Validation: - Linearity - Precision - Accuracy - Robustness candidates->validation comparison Compare Performance Data validation->comparison decision Select Optimal Internal Standard comparison->decision

References

The Enigmatic Profile of 5-Nitrouracil: A Comparative Analysis of Uracil Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

While 5-Nitrouracil remains a compound of interest in medicinal chemistry, primarily as a synthetic intermediate, a comprehensive evaluation of its biological efficacy is notably absent in publicly available research. In contrast, its chemical cousins, particularly 5-Fluorouracil (5-FU), have been extensively studied and established as potent therapeutic agents. This guide provides a comparative overview of the known efficacy of various uracil (B121893) derivatives, highlighting the current data gap for this compound and summarizing the available quantitative data for its more researched counterparts.

A Tale of Two Uracils: The Potency of 5-Fluorouracil

5-Fluorouracil is a cornerstone of chemotherapy, widely used in the treatment of various cancers, including colorectal, breast, and stomach cancers. Its efficacy stems from its ability to disrupt DNA synthesis and function.

The primary mechanism of action for 5-FU involves the inhibition of thymidylate synthase (TS), a crucial enzyme for the synthesis of thymidine, a necessary component of DNA. By blocking TS, 5-FU leads to a "thymineless death" in rapidly dividing cancer cells. Furthermore, 5-FU metabolites can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.

Other Uracil Derivatives in the Spotlight

While 5-FU is the most prominent, other 5-substituted uracils have been investigated for their therapeutic potential.

  • 5-Aminouracil: This derivative has demonstrated potential as an anticancer agent. Studies have shown it can induce replication stress and block DNA synthesis.

  • 5-Bromouracil: Known for its mutagenic properties, 5-Bromouracil can be incorporated into DNA in place of thymine, leading to mutations. This property has been explored in experimental cancer research.

  • 5-Iodouracil (B140508): Derivatives of 5-Iodouracil have shown both anticancer and antibacterial activities. For instance, certain N1,N3-disubstituted 5-iodouracil analogs have exhibited cytotoxicity against liver cancer cell lines.

The Data Deficit for this compound

Despite its availability and use in chemical synthesis, there is a significant lack of published data on the anticancer or antimicrobial efficacy of this compound itself. A study focusing on 5,6-dihydro-5-nitrouracil derivatives reported no significant inhibition of growth against various bacteria and fungi[1]. While some complex derivatives containing a nitrophenyl group attached to the uracil backbone have shown cytotoxic activity, this cannot be directly attributed to the 5-nitro group on the uracil ring alone[2].

This absence of data prevents a direct and meaningful comparison of this compound's efficacy with that of other uracil derivatives.

Comparative Cytotoxicity of Uracil Derivatives

To provide a framework for comparison, the following table summarizes hypothetical IC50 values for various uracil derivatives against a cancer cell line, based on the trends observed in the available literature. It is crucial to note that these are illustrative values and direct comparative studies are needed for a definitive assessment.

CompoundHypothetical IC50 (µM) on a Cancer Cell LinePrimary Mechanism of Action
5-Fluorouracil 1 - 10Inhibition of Thymidylate Synthase, DNA/RNA incorporation
5-Aminouracil 10 - 50Induction of Replication Stress, DNA Synthesis Inhibition
5-Iodouracil Derivative 15 - 40DNA Damage
This compound Data Not Available Unknown

Experimental Protocols

The evaluation of the anticancer and antimicrobial efficacy of uracil derivatives typically involves the following experimental protocols:

In Vitro Anticancer Activity Assessment

1. Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to attach overnight.
  • Varying concentrations of the test compounds are added to the wells.
  • After a 48-72 hour incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added.
  • Viable cells convert MTT into formazan (B1609692) crystals, which are then dissolved.
  • The absorbance is measured using a microplate reader, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Antimicrobial Activity Assessment

1. Bacterial/Fungal Strains: A panel of pathogenic bacteria and fungi are used.

2. Minimum Inhibitory Concentration (MIC) Assay:

  • The test compounds are serially diluted in a liquid growth medium in 96-well plates.
  • A standardized inoculum of the microorganism is added to each well.
  • The plates are incubated under appropriate conditions.
  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of 5-Fluorouracil and a general workflow for evaluating the cytotoxicity of a uracil derivative.

5-Fluorouracil_Mechanism 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_Synthesis RNA Synthesis & Function FUTP->RNA_Synthesis Incorporated into RNA DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporated into DNA dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Cell_Death Apoptosis DNA_Synthesis->Cell_Death Disruption leads to RNA_Synthesis->Cell_Death Dysfunction leads to DNA_Damage->Cell_Death Induces

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Cancer Cell Line Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Uracil Derivative Solutions Treatment Add Compound Dilutions Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance IC50_Calc Calculate IC50 Value Absorbance->IC50_Calc

Caption: General workflow for determining cytotoxicity (IC50).

Conclusion

While the therapeutic potential of uracil derivatives is well-established, with 5-Fluorouracil serving as a clinical exemplar, the efficacy of this compound remains largely uncharacterized in the public domain. The lack of available data on its anticancer or antimicrobial activity makes a direct comparison with other derivatives impossible at this time. Further research is warranted to elucidate the biological activity of this compound and determine if it holds any promise as a therapeutic agent. For researchers and drug development professionals, the focus remains on established derivatives like 5-FU and the continued exploration of novel analogs with improved efficacy and safety profiles.

References

Cross-Validation of 5-Nitrouracil's Enzymatic Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis of 5-Nitrouracil's Inhibition of Xanthine Oxidase

The inhibitory potential of a compound should be rigorously assessed using multiple methodologies to ensure the robustness and reliability of the findings. Different assay principles can be influenced by various factors, and cross-validation provides greater confidence in the observed biological activity. Below is a hypothetical dataset summarizing the inhibitory activity of this compound against Xanthine Oxidase, as determined by two different assay methods.

Inhibitor Enzyme Assay Type Parameter Value (μM) Reference
This compoundXanthine OxidaseSpectrophotometricIC5045.8Hypothetical Data
This compoundXanthine OxidaseFluorometricIC5052.3Hypothetical Data
AllopurinolXanthine OxidaseSpectrophotometricIC500.7[1]

Note: The IC50 values for this compound are for illustrative purposes only and do not represent actual experimental data. Allopurinol, a known Xanthine Oxidase inhibitor, is included for reference.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to sound scientific research. The following sections provide comprehensive methodologies for the two hypothetical assays used to assess the inhibitory activity of this compound against Xanthine Oxidase.

Spectrophotometric Inhibition Assay for Xanthine Oxidase

This assay is based on the measurement of uric acid, the product of the enzymatic reaction catalyzed by Xanthine Oxidase, which absorbs light at 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test inhibitor)

  • Allopurinol (positive control inhibitor)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of Allopurinol in 0.1 M NaOH.

    • Prepare a 10 mM stock solution of Xanthine in 0.1 M NaOH and dilute to the desired working concentration in Potassium Phosphate Buffer.

    • Dilute Xanthine Oxidase in Potassium Phosphate Buffer to the desired working concentration.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add 2 µL of various concentrations of this compound (or Allopurinol/DMSO for controls).

    • Add 178 µL of Xanthine Oxidase solution to each well.

    • Incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the Xanthine solution.

    • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorometric Inhibition Assay for Xanthine Oxidase

This assay utilizes a fluorogenic probe that is converted into a fluorescent product by hydrogen peroxide (H2O2), a byproduct of the Xanthine Oxidase reaction.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test inhibitor)

  • Allopurinol (positive control inhibitor)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or similar fluorogenic probe)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • Fluorescence Microplate Reader

  • 96-well black, clear-bottom microplates

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and Allopurinol in DMSO as described in the spectrophotometric assay.

    • Prepare a 10 mM stock solution of Xanthine in 0.1 M NaOH and dilute to the desired working concentration in Potassium Phosphate Buffer.

    • Prepare a working solution of Amplex® Red and HRP in Potassium Phosphate Buffer according to the manufacturer's instructions.

    • Dilute Xanthine Oxidase in Potassium Phosphate Buffer to the desired working concentration.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add 2 µL of various concentrations of this compound (or Allopurinol/DMSO for controls).

    • Add 50 µL of the Xanthine Oxidase solution to each well.

    • Add 50 µL of the Amplex® Red/HRP working solution.

    • Incubate the plate at 25°C for 15 minutes, protected from light.

    • Initiate the reaction by adding 20 µL of the Xanthine solution.

    • Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590-600 nm) every minute for 20 minutes using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the rate of increase in fluorescence for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Visual representations of signaling pathways and experimental workflows are crucial for a clear understanding of the underlying scientific principles.

G Signaling Pathway of Xanthine Oxidase Inhibition cluster_0 Purine (B94841) Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase This compound This compound This compound->Xanthine Oxidase Inhibition

Signaling Pathway of Xanthine Oxidase Inhibition

G Experimental Workflow for IC50 Determination Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of this compound Serial Dilution of this compound Prepare Reagents->Serial Dilution of this compound Add Inhibitor and Enzyme to Plate Add Inhibitor and Enzyme to Plate Serial Dilution of this compound->Add Inhibitor and Enzyme to Plate Pre-incubate Pre-incubate Add Inhibitor and Enzyme to Plate->Pre-incubate Initiate Reaction with Substrate Initiate Reaction with Substrate Pre-incubate->Initiate Reaction with Substrate Measure Signal (Absorbance/Fluorescence) Measure Signal (Absorbance/Fluorescence) Initiate Reaction with Substrate->Measure Signal (Absorbance/Fluorescence) Calculate Reaction Rates Calculate Reaction Rates Measure Signal (Absorbance/Fluorescence)->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Determine % Inhibition->Plot Dose-Response Curve Calculate IC50 Calculate IC50 Plot Dose-Response Curve->Calculate IC50

Experimental Workflow for IC50 Determination

G Logical Relationship of Cross-Validation Hypothesis This compound inhibits a specific enzyme Assay1 Perform Assay 1 (e.g., Spectrophotometric) Hypothesis->Assay1 Assay2 Perform Assay 2 (e.g., Fluorometric) Hypothesis->Assay2 Data1 Obtain IC50 from Assay 1 Assay1->Data1 Data2 Obtain IC50 from Assay 2 Assay2->Data2 Comparison Compare IC50 values Data1->Comparison Data2->Comparison Conclusion Validate Inhibitory Activity Comparison->Conclusion

Logical Relationship of Cross-Validation

References

Assessing the Specificity of 5-Nitrouracil Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibitory performance of 5-nitrouracil derivatives, with a focus on their specificity. While the direct inhibitory effects of this compound on key pyrimidine (B1678525) metabolism enzymes like Dihydropyrimidine Dehydrogenase (DPD) and Uracil (B121893) Phosphoribosyltransferase (UPRT) are not extensively documented in publicly available literature, this guide presents a detailed analysis of a this compound analogue's activity against inducible nitric oxide synthase (iNOS). This serves as a practical example for assessing inhibitor specificity and performance. We will also discuss the broader context of uracil-based inhibitors and their therapeutic potential.

Introduction to this compound and Enzyme Inhibition

This compound is a derivative of uracil, a fundamental component of RNA. Uracil analogues are a well-established class of compounds in pharmacology, often utilized for their ability to interfere with nucleic acid synthesis and other critical cellular pathways, making them valuable as anticancer and antiviral agents. A key mechanism of action for many uracil analogues is the inhibition of specific enzymes.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The specificity of an inhibitor refers to its ability to bind to a particular target enzyme with high affinity, while showing minimal interaction with other enzymes. High specificity is a crucial characteristic for a therapeutic agent as it minimizes off-target effects and reduces the risk of adverse drug reactions. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower IC50 or Ki value indicates a more potent inhibitor.

Comparative Analysis of a this compound Analogue as an iNOS Inhibitor

A study by Liu et al. (2014) synthesized a series of 5-nitropyrimidine-2,4-dione analogues and evaluated their ability to inhibit nitric oxide (NO) production and the activity of inducible nitric oxide synthase (iNOS)[1]. One of the most potent compounds identified was compound 36 , a derivative of this compound.

Table 1: Quantitative Inhibitory Activity of this compound Analogue (Compound 36) and a Standard iNOS Inhibitor

CompoundTargetIC50 (μM)Cytotoxicity (IC50 in RAW 264.7 cells) (μM)Reference
Compound 36 (this compound Analogue) iNOS activity6.2> 80.0[1]
Compound 36 (this compound Analogue) NO production in LPS-induced RAW 264.7 cells8.6> 80.0[1]

Data summarized from Liu et al., 2014.[1]

The data clearly indicates that the this compound analogue, compound 36, is a potent inhibitor of iNOS activity with an IC50 value in the low micromolar range. Importantly, it exhibits low cytotoxicity, suggesting a favorable therapeutic window.

Experimental Protocols

The following are the key experimental methodologies used to assess the inhibitory activity of the this compound analogue.

1. Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

    • The cells were then treated with various concentrations of the test compounds for 1 hour.

    • Lipopolysaccharide (LPS) at a final concentration of 1 μg/mL was added to induce NO production.

    • After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.

    • The absorbance at 540 nm was measured using a microplate reader.

    • The percentage of inhibition was calculated by comparing the nitrite concentration in treated wells to that in untreated (control) wells.

    • The IC50 value was determined from the dose-response curve.

2. In Vitro iNOS Inhibition Assay

  • Enzyme Source: The crude enzyme solution containing iNOS was prepared from the lysate of LPS-stimulated RAW 264.7 cells.

  • Assay Procedure:

    • The reaction mixture contained L-arginine (substrate), NADPH (cofactor), and the crude iNOS enzyme in a suitable buffer.

    • Test compounds at various concentrations were pre-incubated with the enzyme.

    • The reaction was initiated by the addition of the substrate.

    • The production of NO was measured indirectly by monitoring the conversion of oxyhemoglobin to methemoglobin, which results in a change in absorbance at a specific wavelength.

    • The IC50 value was calculated based on the inhibition of enzyme activity at different compound concentrations.

Visualizing the Pyrimidine Metabolism Pathway and Inhibition

To understand the potential sites of action for uracil analogues, it is helpful to visualize the key enzymatic steps in pyrimidine metabolism.

Pyrimidine_Metabolism cluster_salvage Pyrimidine Salvage Pathway cluster_catabolism Pyrimidine Catabolism Uracil Uracil UMP UMP Uracil->UMP UPRT Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD UDP UDP UMP->UDP UTP UTP UDP->UTP RNA RNA UTP->RNA Beta_Alanine β-Alanine Dihydrouracil->Beta_Alanine Inhibitor This compound (Potential Inhibitor) UPRT UPRT Inhibitor->UPRT DPD DPD Inhibitor->DPD

Caption: Potential inhibition of pyrimidine metabolism by this compound.

This diagram illustrates the pyrimidine salvage and catabolism pathways. Uracil Phosphoribosyltransferase (UPRT) is a key enzyme in the salvage pathway, converting uracil to uridine (B1682114) monophosphate (UMP), a precursor for RNA synthesis. Dihydropyrimidine Dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of uracil. As a uracil analogue, this compound has the potential to inhibit these enzymes.

Experimental Workflow for Assessing Enzyme Inhibition

The general workflow for determining the inhibitory potential of a compound like this compound is as follows:

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis A Purify Target Enzyme (e.g., DPD, UPRT, iNOS) C Incubate Enzyme with Varying Inhibitor Concentrations A->C B Synthesize/Obtain This compound Analogue B->C D Initiate Reaction with Substrate C->D E Measure Product Formation or Substrate Depletion D->E F Plot Dose-Response Curve E->F G Calculate IC50/Ki Values F->G

Caption: General workflow for determining enzyme inhibition kinetics.

Logical Relationship for Specificity Assessment

To assess the specificity of an inhibitor, its activity against the primary target is compared to its activity against other, related enzymes.

Specificity_Assessment Inhibitor This compound Analogue Target Primary Target Enzyme (e.g., iNOS) Inhibitor->Target Test Inhibition OffTarget1 Off-Target Enzyme 1 (e.g., DPD) Inhibitor->OffTarget1 Test Inhibition OffTarget2 Off-Target Enzyme 2 (e.g., UPRT) Inhibitor->OffTarget2 Test Inhibition HighPotency High Potency (Low IC50) Target->HighPotency LowPotency Low/No Potency (High IC50) OffTarget1->LowPotency OffTarget2->LowPotency Specific Specific Inhibitor HighPotency->Specific LowPotency->Specific

Caption: Logical flow for determining inhibitor specificity.

Discussion and Future Directions

The presented data on a this compound analogue demonstrates its potential as a specific inhibitor of iNOS. However, the broader specificity profile against other enzymes, particularly those in the pyrimidine metabolism pathway, remains to be elucidated. The lack of published data on the direct inhibition of DPD and UPRT by this compound highlights a gap in the current understanding of its mechanism of action.

Future research should focus on:

  • Systematic screening of this compound and its derivatives against a panel of enzymes involved in pyrimidine metabolism, including DPD, UPRT, thymidylate synthase, and orotate (B1227488) phosphoribosyltransferase.

  • Determination of IC50 and Ki values to quantify the inhibitory potency and specificity.

  • Elucidation of the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) to understand the inhibitor-enzyme interaction.

  • In vivo studies to assess the therapeutic efficacy and safety profile of promising candidates.

By systematically evaluating the specificity of this compound and its analogues, researchers can better understand their therapeutic potential and develop more effective and safer drugs for a variety of diseases.

References

Evaluating the Synergistic Effects of 5-Nitrouracil with Other Chemotherapeutic Agents: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a potential anticancer agent, a comprehensive review of publicly available scientific literature reveals a significant lack of published studies investigating the synergistic effects of 5-Nitrouracil in combination with other chemotherapeutic agents. While the structurally related compound 5-Fluorouracil (5-FU) is a cornerstone of many combination cancer therapies, similar research on this compound is not readily found.

This guide aims to provide a framework for evaluating such synergistic effects, drawing upon established methodologies and principles in combination chemotherapy research. However, it must be emphasized that the specific experimental data, detailed protocols, and defined signaling pathways for this compound combinations are not available in the current body of scientific literature.

Understanding this compound

This compound is a derivative of uracil (B121893), a nucleobase found in RNA. Its mechanism of action is presumed to be similar to other uracil analogs, primarily through the inhibition of DNA and RNA synthesis, which is crucial for the proliferation of rapidly dividing cancer cells.

The Rationale for Combination Chemotherapy

The use of multiple chemotherapeutic agents is a standard practice in oncology. The primary goals of combination therapy are to:

  • Enhance Efficacy: Achieve a greater anticancer effect than with single agents.

  • Overcome Drug Resistance: Target different cellular pathways to circumvent resistance mechanisms.

  • Reduce Toxicity: Use lower doses of individual agents to minimize side effects while maintaining or increasing therapeutic efficacy.

Synergy, in this context, refers to an interaction where the combined effect of two or more drugs is greater than the sum of their individual effects.

Methodologies for Evaluating Synergy

Should research into this compound combinations be undertaken, the following established experimental protocols would be crucial for determining synergistic effects.

In Vitro Synergy Assessment

1. Cell Viability and Cytotoxicity Assays:

  • Protocol:

    • Culture selected cancer cell lines in appropriate media.

    • Treat cells with a range of concentrations of this compound alone, the combination agent alone, and the two drugs in combination at various ratios.

    • After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.

    • Determine the IC50 (the concentration of a drug that inhibits 50% of cell growth) for each agent and the combinations.

2. Combination Index (CI) Method (Chou-Talalay Method):

  • Protocol:

    • Based on the dose-effect curves generated from cell viability assays, calculate the Combination Index (CI) using specialized software (e.g., CompuSyn).

    • CI values are interpreted as follows:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Experimental Workflow for In Vitro Synergy Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture drug_prep Prepare Drug Solutions (this compound & Combo Agent) single_agent_5NU Treat with this compound (Dose Range) drug_prep->single_agent_5NU single_agent_combo Treat with Combo Agent (Dose Range) drug_prep->single_agent_combo combination Treat with Combination (Fixed & Variable Ratios) drug_prep->combination viability_assay Perform Cell Viability Assay (e.g., MTT) single_agent_5NU->viability_assay single_agent_combo->viability_assay combination->viability_assay dose_effect Generate Dose-Effect Curves viability_assay->dose_effect ci_calc Calculate Combination Index (CI) dose_effect->ci_calc synergy_conclusion Determine Synergy, Additivity, or Antagonism ci_calc->synergy_conclusion

Caption: Workflow for determining in vitro synergy using the Combination Index method.

Potential Signaling Pathways for Investigation

While specific pathways for this compound are not documented, research could explore pathways commonly affected by antimetabolites and other chemotherapeutic agents. A hypothetical interaction could involve the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.

Hypothetical Signaling Pathway Interaction

G cluster_drugs Chemotherapeutic Agents cluster_pathway Cellular Response chemo_agent Other Chemotherapeutic Agent (e.g., DNA Damaging) dna_damage DNA Damage chemo_agent->dna_damage nitrouracil This compound rna_inhibition RNA Synthesis Inhibition nitrouracil->rna_inhibition p53 p53 Activation dna_damage->p53 rna_inhibition->p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: Hypothetical signaling pathway showing potential convergence on p53 activation.

Conclusion and Future Directions

The development of novel combination therapies is a critical endeavor in cancer research. While this compound has been identified as a compound with potential anticancer properties, its synergistic effects with other chemotherapeutic agents remain an unexplored area of research. The methodologies and conceptual frameworks presented here provide a roadmap for future investigations that could potentially uncover new and effective treatment strategies. Researchers are encouraged to undertake studies to generate the necessary experimental data to fully evaluate the therapeutic potential of this compound in combination chemotherapy. Without such data, a direct comparison with other agents and the creation of detailed guides are not feasible.

benchmarking the antiviral efficacy of 5-Nitrouracil against known antiviral drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral potential of 5-Nitrouracil against established antiviral drugs, Remdesivir (B604916) and Favipiravir. While direct experimental data on the antiviral efficacy of this compound is limited in publicly available research, this document summarizes the known mechanisms and antiviral activities of related nitro-substituted pyrimidine (B1678525) analogs. This guide also presents a detailed comparison with Remdesivir and Favipiravir, supported by their known antiviral profiles and mechanisms of action.

Executive Summary

The exploration of novel antiviral agents is critical in the global effort to combat viral diseases. This compound, a derivative of the nucleobase uracil, belongs to a class of compounds that has been investigated for various therapeutic properties. However, a comprehensive head-to-head comparison of its antiviral efficacy against leading drugs like Remdesivir and Favipiravir has not been extensively documented in peer-reviewed literature.

This guide aims to bridge this gap by:

  • Presenting available data on the antiviral potential of this compound and related compounds.

  • Offering a detailed comparison with the well-characterized antiviral drugs Remdesivir and Favipiravir.

  • Providing standardized experimental protocols for the evaluation of antiviral efficacy.

  • Visualizing key pathways and workflows to facilitate understanding.

Comparative Antiviral Efficacy

The following table summarizes the available in vitro antiviral activity data for this compound and the comparator drugs. It is important to note the absence of specific IC₅₀ and CC₅₀ values for this compound against a broad range of viruses in the current literature.

ParameterThis compound & Related AnalogsRemdesivirFavipiravir
Target Virus(es) Data not available for this compound. Related nitro-substituted pyrimidine derivatives have shown activity against Herpes Simplex Virus type 1 (HSV-1).[1] 5-Nitrocytidine has shown activity against poliovirus and coxsackievirus B3.Broad-spectrum activity against RNA viruses, including Coronaviridae (SARS-CoV-2, MERS-CoV), Filoviridae (Ebola virus), and Paramyxoviridae.Broad-spectrum activity against RNA viruses, including influenza viruses, flaviviruses, arenaviruses, and coronaviruses.[1]
Mechanism of Action Presumed to act as a pyrimidine analog, potentially interfering with viral nucleic acid synthesis. The nitro group may enhance its activity.[1] 5-Nitrocytidine triphosphate inhibits viral RNA-dependent RNA polymerase (RdRp).A prodrug of an adenosine (B11128) nucleotide analog. Its active triphosphate form (GS-443902) acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), causing delayed chain termination.[2][3]A prodrug that is converted to its active form, favipiravir-RTP, which is a purine (B94841) analog. It selectively inhibits viral RdRp through mechanisms proposed to include lethal mutagenesis and chain termination.
IC₅₀ (50% Inhibitory Concentration) Data not available.Varies by virus and cell line. For SARS-CoV-2 in Vero E6 cells, IC₅₀ values are in the low micromolar to nanomolar range.Varies by virus and cell line. For influenza viruses, EC₅₀ values range from 0.014 to 0.55 μg/mL.
CC₅₀ (50% Cytotoxic Concentration) Data not available.Generally shows a favorable selectivity index, with CC₅₀ values significantly higher than IC₅₀ values in various cell lines.CC₅₀ values vary depending on the cell line but generally indicate a good safety profile in vitro.
Selectivity Index (SI = CC₅₀/IC₅₀) Data not available.High, indicating a wide therapeutic window in vitro.Generally high, demonstrating good in vitro selectivity.

Mechanism of Action of Comparator Drugs

The primary target for both Remdesivir and Favipiravir is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.

Remdesivir

Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp. The presence of a 1'-cyano group on the ribose sugar moiety of the incorporated Remdesivir leads to a steric clash with the polymerase, causing a delayed termination of RNA synthesis and halting viral replication.

Favipiravir

Favipiravir is also a prodrug that is intracellularly converted to its active ribofuranosyl-5'-triphosphate derivative (Favipiravir-RTP). Favipiravir-RTP acts as a purine analog and is recognized by the viral RdRp. Its proposed mechanisms of action include:

  • Lethal Mutagenesis: Incorporation of Favipiravir-RTP into the viral RNA can lead to an accumulation of mutations, exceeding the virus's error threshold and resulting in a non-viable viral population.

  • Chain Termination: Incorporation of Favipiravir-RTP can also lead to the termination of the growing RNA chain.

Experimental Protocols

Standardized in vitro assays are crucial for the initial assessment of antiviral efficacy and cytotoxicity. Below are detailed protocols for two key experiments.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from the virus-induced cell death.

a. Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer

  • Test compounds (this compound, Remdesivir, Favipiravir) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Neutral Red)

  • Plate reader

b. Method:

  • Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, remove the growth medium from the cells and add the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with medium containing the solvent (vehicle control).

  • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI), leaving the cell control wells uninfected.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Assess cell viability using a chosen reagent according to the manufacturer's instructions.

  • Calculate the 50% inhibitory concentration (IC₅₀) - the concentration of the compound that inhibits CPE by 50% - and the 50% cytotoxic concentration (CC₅₀) - the concentration that reduces cell viability by 50% in uninfected cells.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the viral RdRp enzyme.

a. Materials:

  • Purified recombinant viral RdRp enzyme complex

  • RNA template-primer duplex

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescently labeled rNTP)

  • Test compounds (in their active triphosphate form if necessary)

  • Reaction buffer

  • Quench buffer (containing EDTA)

  • Denaturing polyacrylamide gel or other detection system (e.g., fluorescence plate reader)

b. Method:

  • Set up the RdRp reaction mixture containing the purified enzyme, RNA template-primer, and reaction buffer in a microcentrifuge tube or 96-well plate.

  • Add serial dilutions of the test compound to the reaction mixtures. Include a no-compound control.

  • Initiate the reaction by adding the rNTP mix (containing the labeled rNTP).

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the quench buffer.

  • Analyze the reaction products by denaturing polyacrylamide gel electrophoresis followed by autoradiography or phosphorimaging to visualize the extended RNA products. Alternatively, use a fluorescence-based readout.

  • Quantify the amount of RNA synthesis in the presence of different compound concentrations to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the experimental workflow for antiviral testing and the signaling pathways related to the mechanism of action of the comparator drugs.

Antiviral_Testing_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies Cell_Culture Cell Culture (e.g., Vero E6) Infection Viral Infection Cell_Culture->Infection Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Cell_Culture->Cytotoxicity_Assay Compound_Preparation Compound Preparation (Serial Dilutions) Compound_Preparation->Infection Compound_Preparation->Cytotoxicity_Assay Incubation Incubation Infection->Incubation CPE_Assay CPE Inhibition Assay (IC50 Determination) Incubation->CPE_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) CPE_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index RdRp_Assay RdRp Inhibition Assay Selectivity_Index->RdRp_Assay Time_of_Addition Time-of-Addition Assay Resistance_Studies Resistance Selection RdRp_Inhibition_Mechanisms cluster_remdesivir Remdesivir Mechanism cluster_favipiravir Favipiravir Mechanism Remdesivir_Prodrug Remdesivir (Prodrug) Remdesivir_Active Remdesivir-TP (Active) Remdesivir_Prodrug->Remdesivir_Active Intracellular Metabolism RdRp_R Viral RdRp Remdesivir_Active->RdRp_R RNA_Chain_R Nascent Viral RNA RdRp_R->RNA_Chain_R Incorporation Termination_R Delayed Chain Termination RNA_Chain_R->Termination_R Favipiravir_Prodrug Favipiravir (Prodrug) Favipiravir_Active Favipiravir-RTP (Active) Favipiravir_Prodrug->Favipiravir_Active Intracellular Metabolism RdRp_F Viral RdRp Favipiravir_Active->RdRp_F RNA_Chain_F Nascent Viral RNA RdRp_F->RNA_Chain_F Incorporation Lethal_Mutagenesis Lethal Mutagenesis RNA_Chain_F->Lethal_Mutagenesis Termination_F Chain Termination RNA_Chain_F->Termination_F

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Nitrouracil: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Nitrouracil, a compound utilized in the synthesis of antiviral and anticancer agents.[1] Adherence to these step-by-step procedures is crucial for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[2] This document contains critical hazard information, including that this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (meeting European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations), and a lab coat.

Ventilation: Conduct all handling and disposal activities in a well-ventilated area or a laboratory hood to avoid inhalation of dust or fumes.

Spill Response: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated and properly labeled hazardous waste container. The spill area should be cleaned with a suitable solvent, and all surfaces must be decontaminated.

Waste Characterization and Classification

According to the 2012 OSHA Hazard Communication Standard, this compound is considered a hazardous chemical. Therefore, it must be managed as hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations to ensure complete and accurate classification. It is crucial not to dispose of this compound down the drain or in the regular trash.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department.

Step 1: Container Selection and Labeling

  • Container: Use a compatible, leak-proof container with a secure screw-on cap. Plastic containers are often preferred over glass when compatibility is not an issue. The original container may be used if it is in good condition.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound". Abbreviations are not permitted.

    • The quantity of the waste.

    • The date of waste generation.

    • The location of origin (e.g., department, room number).

    • The name and contact information of the principal investigator.

    • Appropriate hazard pictograms.

Step 2: Waste Segregation and Storage

  • Segregation: Store this compound waste separately from incompatible materials. The SDS for this compound lists strong oxidizing agents as incompatible. As a general best practice, segregate acids from bases, and oxidizing agents from reducing agents and organic compounds.

  • Storage: Keep the waste container closed except when adding waste. Store the container in a designated hazardous waste storage area.

  • Secondary Containment: Place the waste container in a secondary container, such as a tray or tub, that is chemically compatible and can hold at least 110% of the volume of the primary container to contain any potential leaks or spills.

Step 3: Arranging for Disposal

  • Contact EHS: Submit a hazardous waste pickup request to your institution's EHS office. This typically involves completing a specific form, either in hardcopy or electronically, detailing the contents of the waste container.

  • Documentation: Accurately list all chemical constituents and their quantities on the waste information form.

Disposal of Contaminated Labware

  • Solid Waste: Chemically contaminated solid waste, such as gloves, absorbent paper, and Kim Wipes, should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste with the chemical constituents listed.

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous chemical waste. After triple-rinsing and air drying, the container may be disposed of in the regular trash or recycled, depending on institutional policies.

Quantitative Data Summary

There is no specific quantitative data, such as concentration limits for disposal, provided in the search results for this compound. The general guideline for drain disposal of some dilute acids and bases suggests a pH between 5.0 and 12.5, but this is not applicable to this compound as it should not be drain disposed.

ParameterValue/GuidelineSource
Drain Disposal pH Range (General) Not Applicable to this compound
Secondary Containment Volume ≥ 110% of the primary container volume

Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date, PI Info, Hazards container->labeling storage Store in Designated Area with Secondary Containment labeling->storage segregation Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) storage->segregation ehs_request Submit Hazardous Waste Pickup Request to EHS segregation->ehs_request pickup EHS Collects Waste for Proper Disposal ehs_request->pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 5-Nitrouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for the handling and disposal of 5-Nitrouracil. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure research environment. This document is intended for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4]. Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict operational procedures are mandatory.

Essential Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of PPE. The following table summarizes the required equipment.

PPE CategoryRecommendationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile) inspected before use. Change gloves frequently, especially after direct contact.To prevent skin contact, which can cause irritation.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended when handling the powder or in case of dust generation. A full-face respirator provides both eye and respiratory protection.To prevent respiratory tract irritation from inhaling dust particles.
Body Protection A fully buttoned, chemically resistant lab coat. Disposable coveralls should be considered for procedures with a high risk of contamination.To protect skin from accidental contact and contamination of personal clothing.
Foot Protection Closed-toe shoes are mandatory. Chemically resistant shoe covers are recommended for extensive handling.To protect feet from spills.

Operational Plan: From Handling to Disposal

A systematic approach is crucial to minimize risk and prevent environmental contamination. The following step-by-step procedures must be followed.

1. Preparation:

  • Designated Area: All handling of this compound should occur in a designated, well-ventilated area, preferably within a chemical fume hood.

  • PPE Check: Before commencing work, ensure all necessary PPE is available, in good condition, and worn correctly.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.

2. Handling:

  • Minimize Dust: Handle this compound carefully to avoid the generation of dust. Use appropriate tools, such as spatulas, for transferring the compound.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE and before leaving the work area.

3. Spill Response:

  • Immediate Action: In the event of a spill, alert others in the vicinity.

  • Small Spills: For minor spills, use an appropriate absorbent material (e.g., vermiculite (B1170534) or sand), and collect the material into a sealed, labeled container for disposal.

  • Large Spills: For significant spills, evacuate the area and follow your institution's emergency procedures.

4. Decontamination:

  • Surfaces and Equipment: Thoroughly decontaminate all work surfaces and equipment after handling is complete. Use an appropriate solvent followed by soap and water.

  • Waste: Dispose of all cleaning materials as hazardous waste.

5. Disposal:

  • Waste Container: Dispose of this compound and any contaminated materials, including disposable PPE, in a clearly labeled, sealed container for hazardous waste.

  • Regulations: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains. Consult with your institution's environmental health and safety department for specific guidance.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_spill Spill Response prep_area Designate Well-Ventilated Area (Fume Hood) check_ppe Inspect and Don PPE prep_area->check_ppe check_emergency Verify Emergency Equipment (Eyewash, Shower) check_ppe->check_emergency handle_chem Handle this compound (Minimize Dust) check_emergency->handle_chem decontaminate Decontaminate Surfaces and Equipment handle_chem->decontaminate spill_alert Alert Others handle_chem->spill_alert If Spill Occurs remove_ppe Remove PPE decontaminate->remove_ppe personal_hygiene Wash Hands and Exposed Skin remove_ppe->personal_hygiene dispose_waste Dispose of Contaminated Waste in Labeled, Sealed Container personal_hygiene->dispose_waste follow_regs Follow Institutional and Regulatory Guidelines dispose_waste->follow_regs contain_spill Contain and Clean Spill with Absorbent Material spill_alert->contain_spill dispose_spill_waste Dispose of Spill Waste as Hazardous contain_spill->dispose_spill_waste

Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound.

References

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.